Bosutinib

Catalog No.
S547872
CAS No.
380843-75-4
M.F
C26H29Cl2N5O3
M. Wt
530.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosutinib

CAS Number

380843-75-4

Product Name

Bosutinib

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif.

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

The exact mass of the compound Bosutinib is 529.16475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

bosutinib mechanism of action BCR-ABL Src kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism and Binding

Bosutinib belongs to the 4-anilino-3-quinolinecarbonitrile class of inhibitors [1] [2]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of ABL and Src [3] [1].

  • Binding to ABL: The crystal structure of the Abl kinase domain bound to this compound reveals that the inhibitor makes several key contacts. It forms hydrogen bonds with the hinge region connecting the small and large kinase lobes of Abl. Furthermore, the compound makes hydrophobic contacts with residues that form the catalytic spine of the kinase, stabilizing its active conformation [3] [1].
  • Activity Against Mutants: This binding mode allows this compound to effectively inhibit many BCR-ABL mutants that confer resistance to imatinib (such as Y253F, E255K). However, the T315I "gatekeeper" mutation prevents binding due to steric hindrance, and the V299L mutation also leads to resistance [1] [4].

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is derived from several key experimental approaches.

In Vitro Kinase Profiling
  • Purpose: To identify the full spectrum of kinases inhibited by this compound and determine potency (IC₅₀ values).
  • Protocol: this compound is tested against large panels of recombinant kinases. Inhibition is measured using coupled kinase assays where ATP consumption is linked to NADH oxidation, which is monitored by a decrease in absorbance at 340 nm [1] [5]. This method revealed this compound's multi-kinase profile, showing potent inhibition of Abl, Src, and Tec kinase families, among others [5].
Chemical Proteomics
  • Purpose: To identify direct binding targets of this compound from complex biological samples (e.g., primary CML cell lysates), providing a physiologically relevant target profile.
  • Protocol:
    • Immobilize: Covalently link this compound to a solid bead support.
    • Incubate: Expose the this compound-beads to whole cell lysates from primary CML patients or CML cell lines.
    • Wash: Remove non-specifically bound proteins.
    • Elute & Identify: Release and digest the specifically bound proteins, then identify them using mass spectrometry [5].
  • Finding: This technique confirmed known targets like ABL1 and SRC family kinases, and also identified over 45 novel kinase targets in primary CML cells, including CAMK2G and STE20 kinases [5].
Cellular & In Vivo Efficacy
  • Purpose: To validate the functional consequences of kinase inhibition in disease-relevant models.
  • Protocol:
    • Treat BCR-ABL positive cell lines (e.g., K562) with this compound and measure phosphorylation of downstream proteins (CrkL, STAT5) via western blot to confirm pathway suppression [2].
    • Assess anti-proliferative effects using cell viability assays.
    • In vivo, administer this compound orally to mice with CML xenografts and monitor tumor regression [6] [2]. These studies showed this compound could eradicate tumors and maintain remission [2].

Pharmacokinetics and Drug Interactions

The table below outlines key pharmacokinetic properties and major drug interactions of this compound, which are critical for clinical application.

Property Description Clinical Recommendation
Absorption & Food Effect Peak plasma conc. (Tₘₐₓ) at 4-6 hrs; high-fat meal increases exposure (AUC) by ~70% [6] [7] [4]. Administer with food to improve bioavailability and tolerability [8] [4].
Metabolism Primarily metabolized by hepatic enzyme CYP3A4 [7] [4]. Avoid concurrent use with strong CYP3A4 inhibitors/inducers [8].
Excretion Predominantly fecal (91.3%); negligible renal excretion (3%) [6] [4]. Dose adjustment in hepatic impairment; no adjustment needed for renal impairment [8] [6].
pH-Dependent Solubility Solubility decreases in higher pH environments [6]. Avoid concomitant proton pump inhibitors; use antacids with a 2-hour separation from dosing [8] [6].

This compound's Broader Kinase Target Profile

Beyond its primary targets, this compound inhibits a wider network of kinases, which may contribute to its overall efficacy and unique safety profile. The following diagram maps the primary kinase targets of this compound and their relationships to key signaling pathways in CML.

This compound This compound Abl BCR-ABL This compound->Abl SrcFam SRC Family Kinases (Lyn, Hck, Fgr) This compound->SrcFam TecFam TEC Family Kinases This compound->TecFam Ste20 STE20 Kinases (e.g., MAP4K5/HGK) This compound->Ste20 CAMK CAMK2G This compound->CAMK Proliferation Cell Proliferation & Survival Abl->Proliferation SrcFam->Proliferation Metastasis Cell Migration & Metastasis SrcFam->Metastasis TecFam->Proliferation Apoptosis Apoptosis Pathway Ste20->Apoptosis JNK JNK Pathway Ste20->JNK CAMK->Proliferation

References

bosutinib pharmacokinetics metabolism CYP3A4 elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Drug Interactions

Bosutinib undergoes significant first-pass metabolism and is a substrate for CYP3A4 and P-glycoprotein (P-gp), making it highly susceptible to drug-drug interactions [1] [2] [3].

bosutinib_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Route Metabolites Inactive Metabolites (M2, M5) CYP3A4->Metabolites Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4  Inhibits Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4  Induces Excretion Excretion (Feces: 91.3%) Metabolites->Excretion

This compound is primarily metabolized by CYP3A4 into inactive metabolites, a process significantly affected by inhibitors and inducers [1] [4] [2].

The clinical impact of these interactions is substantial, as shown in the following data from drug interaction studies.

Interacting Agent Effect on this compound Pharmacokinetics

| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | (C_{max}): 5.2-fold increase AUC: 8.6-fold increase [2] | | Moderate CYP3A4 Inhibitor (e.g., Aprepitant) | (C_{max}): 1.5-fold increase AUC: 2.0-fold increase [2] | | Strong CYP3A4 Inducer (e.g., Rifampin) | (C_{max}): 86% decrease AUC: 94% decrease [2] [5] | | Proton Pump Inhibitor (e.g., Lansoprazole) | (C_{max}): 46% decrease AUC: 26% decrease [2] [5] |

Impact of Organ Impairment

Hepatic Impairment

Compared to healthy subjects, a single 200 mg this compound dose led to increased exposure in patients with hepatic impairment [6] [2]. The elimination half-life also prolonged from 55 hours in healthy subjects to 86, 113, and 111 hours in Child-Pugh A, B, and C patients, respectively [6].

Renal Impairment

This compound exposure increases in patients with renal impairment. The AUC increased 1.4-fold in moderate renal impairment (CLcr 30-50 mL/min) and 1.6-fold in severe renal impairment (CLcr <30 mL/min) [2].

Methodologies in Key Studies

The quantitative data on this compound pharmacokinetics were derived from well-established clinical trial designs.

  • Study Designs: Key data come from open-label, single-dose studies in healthy subjects and patients with hepatic or renal impairment, often using a matched-control design [6] [2].
  • Drug-Drug Interaction (DDI) Studies: These are typically randomized, crossover studies in healthy volunteers. Participants receive a single dose of this compound alone and then concomitantly with the interacting drug (e.g., ketoconazole, rifampin) [2] [5].
  • Pharmacokinetic Analysis: Plasma concentrations are determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or similar methods. Non-compartmental analysis is standard for calculating PK parameters like AUC, (C_{max}), (t_{max}), and (t_{1/2}) [7] [2].
  • Mass Balance Studies: These studies administer a single oral dose of [¹⁴C]-radiolabeled this compound to determine routes of elimination, with excreta (feces and urine) collected over several days to measure total recovery of radioactivity [4].

References

bosutinib clinical indications FDA approval CML treatment

Author: Smolecule Technical Support Team. Date: February 2026

FDA Approvals and Clinical Indications

Bosutinib (Bosulif) is an oral tyrosine kinase inhibitor (TKI) with specific FDA approvals for treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). The table below summarizes its approved uses across different patient populations.

Patient Population CML Phase Approval Context Recommended Dosage
Adults [1] [2] Newly Diagnosed Chronic Phase (CP) First-line therapy 400 mg orally once daily with food [1]
Adults [1] [3] [2] Chronic, Accelerated, or Blast Phase After resistance/intolerance to prior therapy (e.g., imatinib) 500 mg orally once daily with food [1]
Pediatric (≥1 year) [1] [4] [5] Chronic Phase (CP) Newly diagnosed or resistant/intolerant to prior therapy Based on Body Surface Area (BSA); see dosing section below [1] [4]

Dosage Forms and Pediatric Dosing

This compound is available in multiple strengths to facilitate accurate dosing [1] [2]:

  • Tablets: 100 mg, 400 mg, 500 mg
  • Capsules: 50 mg, 100 mg (newly approved for pediatric use) [4] [5]

For pediatric patients, dosing is based on body surface area (BSA) and treatment history [1] [4] [5]:

  • Newly Diagnosed CP CML: 300 mg/m² once daily with food.
  • Resistant/Intolerant CP CML: 400 mg/m² once daily with food.

The calculated dose is then aligned with available tablet or capsule strengths using detailed BSA-based tables provided in the prescribing information [1]. For children unable to swallow capsules, the contents can be mixed with applesauce or yogurt [4] [2].

Clinical Efficacy Data Summary

The approval of this compound was supported by several clinical trials. The following table summarizes key efficacy outcomes from major studies in different patient settings.

Trial / Patient Group Key Efficacy Endpoints Reported Outcomes

| BFORE Trial (Adult, Newly Diagnosed CP-CML) [6] | MMR at 12 months (Primary); Cumulative rates at 60 months | Primary MMR: Superior to imatinib (47.2% vs. 36.9%); 5-year MMR: 73.9% (this compound) vs. 64.6% (Imatinib); 5-year MR4.5: 47.4% (this compound) vs. 36.6% (Imatinib) | | BCHILD Trial (Pediatric, CP-CML) [4] [5] | Major Cytogenetic Response (MCyR); Complete Cytogenetic Response (CCyR); Major Molecular Response (MMR) | Newly Diagnosed: MCyR: 76.2%; CCyR: 71.4%; MMR: 28.6%; Resistant/Intolerant: MCyR: 82.1%; CCyR: 78.6%; MMR: 50% | | Phase I/II Study (Adult, TKI-Resistant/Intolerant) [3] | Major Cytogenetic Response (MCyR) | MCyR: 32% of patients (after resistance/intolerance to imatinib, dasatinib, and/or nilotinib) |

Molecular Mechanism of Action

This compound functions as a potent ATP-competitive inhibitor, primarily targeting the aberrant signaling that drives CML pathogenesis.

G BCR_ABL BCR-ABL Oncogene Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK, JAK/STAT) BCR_ABL->Downstream Constitutive Activation This compound This compound Inhibition This compound->BCR_ABL Inhibits Src Src Kinase This compound->Src Inhibits Src->Downstream Activates CellularEffects Proliferation, Survival, Reduced Apoptosis Downstream->CellularEffects

This compound inhibits BCR-ABL and Src kinase signaling, which suppresses downstream pathways that drive leukemia cell proliferation and survival [3] [7].

  • Primary Target: this compound is a dual inhibitor of the BCR-ABL tyrosine kinase (the oncogenic driver of CML) and Src family kinases [3] [7].
  • Inhibition Specificity: Unlike some other TKIs, this compound does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR), which may be associated with a distinct side effect profile (e.g., less myelosuppression and pleural effusion) [3].
  • Overcoming Resistance: this compound maintains activity against many BCR-ABL mutations that confer resistance to imatinib, except for the T315I and V299L mutations [3].

Key Administration and Safety Considerations

For researchers designing clinical studies, the following practical aspects are critical:

  • Dose Modifications: Dosing requires adjustment for specific toxicities, including hepatotoxicity (monitor LFTs), diarrhea, and myelosuppression. Specific guidelines for holds and dose reductions are outlined in the label [1].
  • Drug Interactions: As a CYP3A4 substrate, this compound has significant drug-drug interaction potential. Coadministration with strong CYP3A4 inhibitors or inducers should be avoided. Proton pump inhibitors can reduce this compound absorption [1] [3].
  • Common Adverse Events: The most frequently reported adverse reactions in clinical trials include diarrhea, nausea, vomiting, abdominal pain, and rash. Laboratory abnormalities often include increased liver enzymes and creatinine [1] [4] [3].
Information Gaps and Further Research

Please note that while this guide covers the core clinical and mechanistic data, the search results I obtained did not contain the full, detailed experimental protocols for the key cited trials (BFORE, BCHILD). To complete a comprehensive whitepaper, you would need to consult the full-text primary publications for:

  • Detailed statistical analysis plans
  • Complete methodology for biomarker assessment
  • Comprehensive laboratory procedures for monitoring

References

Comprehensive Application Notes and Protocols for Bosutinib HPLC Method Development, Validation, and Plasma Concentration Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bosutinib and Therapeutic Drug Monitoring

This compound (this compound hydrate, 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) is a dual inhibitor of Src and Abl tyrosine kinases with minimal activity against platelet-derived growth factor receptor or receptor kinase c-KIT. It is approved for the treatment of Philadelphia-chromosome-positive (Ph+) leukemia, particularly for patients who have developed resistance or intolerance to prior tyrosine kinase inhibitor (TKI) therapies. As a BCS Class IV drug, this compound exhibits reduced solubility and permeability, presenting challenges for analytical method development. Similar to first-generation TKIs like imatinib, this compound demonstrates significant inter-individual pharmacokinetic variability and has a narrow therapeutic index, necessitating therapeutic drug monitoring (TDM) for optimal efficacy and safety.

Clinical studies have established clear exposure-toxicity relationships for this compound, with trough plasma concentrations (C0) above 91.0 ng/mL associated with increased incidence of adverse effects such as liver dysfunction and diarrhea. Additionally, research has shown that this compound affects renal function parameters, with correlations observed between plasma concentrations and increased serum creatinine levels through inhibition of organic cation transporter 2 (OCT2). These findings underscore the importance of reliable bioanalytical methods for quantifying this compound in biological matrices to support pharmacokinetic studies and routine TDM in clinical practice.

HPLC-UV Method Development and Optimization

Chromatographic Conditions

The development of a robust HPLC-UV method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, sensitivity, and efficiency. Based on the published literature, the following conditions have been successfully employed:

Table 1: Optimized Chromatographic Conditions for this compound HPLC-UV Analysis

Parameter Condition 1 Condition 2 Condition 3
Column CAPCELL PAK C18 MG II (250 × 4.6 mm) CAPCELL PAK C18 MG II (250 × 4.6 mm) Raptor C-18 (Not specified)
Mobile Phase 0.5% Na₂HPO₄ (pH 3.5)-ACN-MeOH (55:25:20, v/v/v) 0.5% KH₂PO₄ (pH 3.5)-ACN-MeOH (60:35:5, v/v/v) Ammonium acetate buffer (pH 3.0)-ACN (60:40, v/v)
Flow Rate 1.0 mL/min 0.5 mL/min 1.0 mL/min
Detection Wavelength 250 nm 250 nm 260 nm
Internal Standard Imatinib Erlotinib Encorafenib
Retention Time (this compound) ~15 min Not specified 1.92 min
Retention Time (IS) ~8 min (Imatinib) Not specified 4.01 min (Encorafenib)
Total Run Time 20 min Not specified 5 min
Reference [1] [2] [3] [4]

The selection of CAPCELL PAK C18 MG II as the stationary phase provides excellent separation efficiency for this compound and internal standards. The mobile phase composition is critical for achieving optimal retention and peak shape, with acidic phosphate buffers (pH 3.5) combined with acetonitrile and methanol proving most effective. The use of 250 nm detection wavelength takes advantage of this compound's strong UV absorption at this wavelength, balancing sensitivity and selectivity.

Quality by Design (QbD) Approach

A modern Quality by Design (QbD) approach to method development employs systematic screening of critical method parameters to establish a design space wherein method performance criteria are consistently met. This methodology involves:

  • Defining the Analytical Target Profile (ATP): Specifying requirements for accuracy, precision, sensitivity, and linearity.
  • Identifying Critical Method Parameters: Factors including mobile phase composition, pH, column temperature, and flow rate that significantly impact critical quality attributes (CQAs) such as resolution, retention time, and peak asymmetry.
  • Experimental Design: Utilizing Box-Behnken Design (BBD) or similar response surface methodologies to efficiently explore factor interactions and optimize method conditions.
  • Risk Assessment: Prioritizing factors with greatest potential impact on method performance for systematic evaluation.

Application of QbD principles to this compound method development has demonstrated that buffer pH and organic modifier ratio are the most influential factors affecting chromatographic separation, with optimal performance achieved at acidic pH (3.0-3.5) and acetonitrile content of 25-40% [4].

Detailed Experimental Protocols

Sample Preparation Protocol
3.1.1 Solid-Phase Extraction (SPE) for Human Plasma

Materials Required: Oasis HLB extraction cartridge (1 mL, 30 mg), methanol (HPLC grade), water (HPLC grade), 60% methanol in water (v/v), vortex mixer, nitrogen evaporator, centrifuge.

  • Cartridge Activation: Condition the Oasis HLB cartridge with 1.0 mL methanol followed by 1.0 mL water. Do not allow the sorbent to dry completely.
  • Sample Preparation: Add 10-50 μL of internal standard solution (500 ng/mL imatinib or erlotinib in methanol) to 100 μL of plasma sample.
  • Dilution: Dilute the mixture with 900 μL water and vortex for 30 seconds.
  • Loading: Apply the diluted plasma sample to the preconditioned HLB cartridge at a flow rate of approximately 1 mL/min.
  • Washing: Wash the cartridge sequentially with 1.0 mL water and 1.0 mL of 60% methanol in water to remove interfering compounds.
  • Elution: Elute this compound and internal standard with 1.0 mL 100% methanol into a clean collection tube.
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 50 μL methanol followed by 50 μL mobile phase, vortexing for 30 seconds after each addition.
  • Injection: Transfer the reconstituted sample to an HPLC vial and inject an appropriate volume (20-50 μL) into the HPLC system.

This SPE procedure provides consistent extraction recovery rates of 84.36-85.82% for this compound across the calibration range with minimal matrix effects [1] [2].

3.1.2 Protein Precipitation for Rat Plasma

Materials Required: Acetonitrile (HPLC grade), centrifuge, vortex mixer.

  • Precipitation: Add 300 μL of cold acetonitrile to 100 μL of rat plasma sample containing internal standard.
  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins.
  • Collection: Transfer the clear supernatant to a clean tube.
  • Evaporation: Evaporate the supernatant to dryness under nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase and vortex for 30 seconds.
  • Injection: Centrifuge briefly and inject the supernatant into the HPLC system.

The following workflow diagram illustrates the sample preparation and analysis process:

G This compound HPLC Analysis Workflow start Plasma Sample (100 μL) is_add Add Internal Standard (Imatinib/Erlotinib) start->is_add dilution Dilute with Water (900 μL) is_add->dilution spe Solid-Phase Extraction (Oasis HLB Cartridge) dilution->spe wash Wash Steps: 1. Water 2. 60% Methanol spe->wash elution Elute with 100% Methanol wash->elution evaporation Evaporate to Dryness (N₂, 40°C) elution->evaporation recon Reconstitute in Mobile Phase evaporation->recon hplc HPLC-UV Analysis 250-260 nm Detection recon->hplc results Quantification 25-1500 ng/mL Range hplc->results

HPLC Instrumentation and Analysis Protocol

Equipment: HPLC system equipped with UV detector, analytical column (specified in Table 1), guard column (optional but recommended), data acquisition and processing software.

  • Mobile Phase Preparation: Prepare the mobile phase according to the selected composition in Table 1. Filter through a 0.45 μm membrane and degas in an ultrasonic bath for 10 minutes.
  • System Equilibration: Prime the system with mobile phase and equilibrate the column for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
  • Calibration Standards: Prepare fresh calibration standards in drug-free plasma at concentrations of 25, 50, 100, 250, 500, and 1500 ng/mL using serial dilution of this compound stock solution.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 100, 250, and 1500 ng/mL) for method validation.
  • Chromatographic Separation: Inject samples using the optimized conditions with a typical injection volume of 20-50 μL.
  • System Suitability: Verify system performance before each analytical run by evaluating parameters including retention time reproducibility, theoretical plates, tailing factor, and resolution.

Method Validation Results

Validation Parameters

The developed HPLC-UV method for this compound quantification has been comprehensively validated according to ICH guidelines, with the following performance characteristics:

Table 2: Method Validation Parameters for this compound HPLC-UV Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 25-1500 ng/mL Correlation coefficient (r²) > 0.99
Calibration Curve y = 0.0024x - 0.0144 (r² = 0.9996) -
Lower Limit of Quantification (LLOQ) 25 ng/mL CV < 20%, Accuracy 80-120%
Lower Limit of Detection (LOD) 20 ng/mL Signal-to-noise ratio > 3:1
Intra-day Precision (% CV) 1.11-6.04% CV < 15%
Inter-day Precision (% CV) < 8.7% CV < 15%
Accuracy -5.95% to 5.85% Within ±15%
Extraction Recovery 84.36-85.82% Consistent and reproducible
Matrix Effect Not notable No significant suppression/enhancement

The method demonstrated excellent linearity over the concentration range of 25-1500 ng/mL, which encompasses the clinically relevant concentration range of 100-250 ng/mL observed in patients with chronic myeloid leukemia during stationary state [1].

Stability and Robustness

Stability studies have confirmed that this compound remains stable under various storage and processing conditions:

  • Short-term Stability: this compound is stable in plasma for at least 3 hours at room temperature.
  • Long-term Stability: No significant degradation is observed after 28 days of storage at -20°C.
  • Freeze-thaw Stability: Stable through three freeze-thaw cycles.
  • Processed Sample Stability: Extracted samples remain stable for at least 24 hours at 4°C.

The method has demonstrated robustness against minor variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C), making it suitable for routine application in clinical laboratories.

Clinical Applications and Therapeutic Monitoring

Exposure-Toxicity Relationships

Clinical studies have established critical relationships between this compound plasma concentrations and adverse effects, informing therapeutic drug monitoring protocols:

Table 3: this compound Plasma Concentrations and Clinical Correlations

Parameter Concentration Range Clinical Correlation Reference
Therapeutic Range ~62 ng/mL (median) Target for efficacy and safety [5] [6]
Increased Toxicity Threshold >91.0 ng/mL Higher incidence of liver dysfunction and diarrhea [5] [3]
Standard Dose (500 mg/day) 63.7 ng/mL (median C0) 90% treatment interruption due to adverse events [5] [3]
Dose Escalation Regimen 63.0 ng/mL (median C0) Significantly fewer treatment interruptions (13.5%) [5] [3]
Creatinine Elevation 63.4-73.2 ng/mL ~20% increase in serum creatinine via OCT2 inhibition [6]

Research comparing standard dose (500 mg/day) versus dose escalation (starting at 100 mg/day) regimens demonstrated that the dose escalation approach resulted in comparable cumulative drug exposure but significantly fewer treatment interruptions (13.5% vs. 90%) due to adverse events [5] [3]. This highlights the importance of individualized dosing strategies guided by therapeutic drug monitoring.

Pharmacogenetic Considerations

Recent research has identified that the SLC22A2 808G>T polymorphism, which affects organic cation transporter 2 (OCT2) function, influences this compound's impact on serum creatinine levels. Patients with the SLC22A2 808G/G genotype show significant correlations between this compound concentrations and increased serum creatinine values, while those with the 808T allele demonstrate no significant correlation [6]. This pharmacogenetic effect should be considered when interpreting renal function parameters during this compound therapy, as creatinine elevation may not necessarily indicate true renal damage but rather transporter inhibition.

Alternative Analytical Approaches

UPLC-MS/MS Methods

For applications requiring higher sensitivity or faster analysis times, UPLC-MS/MS methods have been developed for this compound quantification:

  • Sensitivity: Lower limit of quantification of 0.1 ng/mL, significantly more sensitive than HPLC-UV methods.
  • Linear Range: 0.1-500 ng/mL, covering both subtherapeutic and supratherapeutic concentrations.
  • Analysis Time: 3.5 minutes total run time, offering higher throughput.
  • Sample Preparation: Protein precipitation with acetonitrile, simplifying extraction procedures.
  • Application: Successfully applied to pharmacokinetic studies in rat models, revealing a half-life of approximately 5.13 hours and Tmax of 1.80 hours after oral administration [7] [8].

While MS-based methods offer superior sensitivity and speed, the HPLC-UV approach remains valuable for clinical laboratories lacking access to MS instrumentation, particularly when monitoring concentrations within the established therapeutic range.

Conclusion

The HPLC-UV method presented herein provides a reliable, accurate, and precise approach for quantifying this compound in human plasma, with performance characteristics suitable for therapeutic drug monitoring and pharmacokinetic studies. The method has been validated over the clinically relevant concentration range of 25-1500 ng/mL, with demonstrated specificity, recovery, and stability.

Clinical implementation of this compound therapeutic drug monitoring, guided by the established target trough concentration of approximately 62 ng/mL and toxicity threshold of >91 ng/mL, can optimize treatment outcomes by maximizing efficacy while minimizing adverse events. The dose escalation regimen, starting at 100 mg/day and gradually increasing, provides a valuable strategy for reducing treatment interruptions while maintaining therapeutic exposure.

These application notes and detailed protocols provide researchers and clinicians with comprehensive guidance for implementing this compound quantification in their laboratories, supporting personalized treatment approaches for patients with Philadelphia chromosome-positive leukemias.

References

Comprehensive Application Notes and Protocols for Bosutinib Quantification Using UV Spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bosutinib and Analytical Significance

This compound monohydrate is a tyrosine kinase inhibitor targeting BCR-ABL and Src kinases, approved for treating chronic myeloid leukemia (CML). As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability, presenting significant challenges for pharmaceutical analysis and formulation development. The quantitative determination of this compound in various matrices—including bulk drug substances, pharmaceutical formulations, and biological samples—is essential for quality control, stability testing, and bioavailability studies.

UV spectrophotometric methods offer a practical, cost-effective, and widely accessible analytical technique for this compound quantification, particularly suitable for routine analysis in quality control laboratories with limited access to sophisticated instrumentation like LC-MS/MS. These methods provide adequate sensitivity and selectivity for the determination of this compound in dissolution studies, formulation analysis, and method development activities. The following application notes provide detailed protocols and experimental data to facilitate the implementation of UV spectrophotometric methods for this compound quantification in various research and quality control settings.

Spectrophotometric Properties and Lambda Max Determination

Maximum Absorbance Wavelength (λmax)

The maximum absorbance wavelength (λmax) is a fundamental parameter in UV spectrophotometric method development, representing the wavelength at which this compound exhibits peak absorption and optimal sensitivity for quantification. Multiple research studies have reported slightly varying λmax values for this compound depending on the solvent system and instrumental conditions employed (Table 1).

Table 1: this compound Lambda Max Values Under Different Experimental Conditions

Solvent/Medium Reported λmax (nm) Linearity Range (μg/mL) Reference
0.1 N HCl (Dissolution Medium) 266 2.8-8.3 [1]
Methanol 268 2-12 [2] [3]
Nanocarrier Formulation 263 (this compound), 277 (BNCs) Not specified [4] [5]
HPLC-PDA Analysis 267 10-500 ng/mL (in serum) [6]

The observed variations in λmax values can be attributed to several factors including solvent polarity, pH-dependent ionization, and the presence of formulation excipients. The bathochromic shift (red shift) observed in nanocarrier formulations (λmax = 277 nm) suggests potential molecular interactions between this compound and the lipid matrix, which may affect the electronic transition energy states of the chromophore.

Chemical Structure and UV Absorption Characteristics

This compound possesses a methoxy-4-anilinoquinoline-3-carbonitrile chemical structure that contains multiple chromophores responsible for its UV absorption characteristics, including the quinoline ring system, anilino group, and carbonitrile moiety. These conjugated π-electron systems facilitate electronic transitions when exposed to UV radiation, resulting in measurable absorption spectra between 200-400 nm. The pH-dependent ionization of the secondary amine and the methoxy substituents contribute to spectral shifts observed in different solvent systems, with acidic conditions generally resulting in hypsochromic shifts (blue shifts) due to protonation of nitrogen atoms in the quinoline ring.

Experimental Protocols for Method Development

Preparation of Standard Solutions
3.1.1 Primary Stock Solution (1000 μg/mL)
  • Accurately weigh 10 mg of this compound monohydrate working standard using a calibrated analytical balance (ensure proper weighing practices and buoyancy correction).
  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask using appropriate solvent.
  • Add approximately 7-8 mL of methanol to dissolve the drug substance by manual shaking for 10 minutes.
  • Sonicate for 5 minutes to ensure complete dissolution and eliminate air bubbles.
  • Dilute to volume with the same solvent and mix thoroughly.
  • Label appropriately with preparation date, concentration, analyst details, and expiration date (typically 7 days when stored at 2-8°C protected from light).
3.1.2 Working Standard Solution (100 μg/mL)
  • Pipette accurately 1.0 mL from the primary stock solution using a calibrated volumetric pipette.
  • Transfer quantitatively to a 10 mL volumetric flask.
  • Dilute to volume with the selected solvent (methanol, 0.1N HCl, or mobile phase).
  • Mix thoroughly by inverting the flask 10-15 times.
  • Prepare fresh daily or verify stability under storage conditions.
Instrumentation and Spectrophotometric Conditions
  • UV-Visible Spectrophotometer with double beam optics and matched quartz cells (pathlength: 1 cm)
  • Spectral bandwidth: 1-2 nm
  • Scanning speed: Medium (approximately 200 nm/min)
  • Data interval: 0.5-1 nm
  • Auto-zero function using respective blank solution
  • Temperature control: Ambient (25 ± 2°C) or thermostatically controlled cuvette holder
Calibration Curve Construction
  • Prepare standard solutions at minimum six concentration levels across the intended range (e.g., 2, 4, 6, 8, 10, 12 μg/mL for bulk analysis).
  • Measure absorbance of each standard solution in triplicate at the predetermined λmax.
  • Plot average absorbance versus corresponding concentration.
  • Calculate regression parameters using least-squares method: y = mx + c, where y = absorbance, x = concentration (μg/mL), m = slope, c = y-intercept.
  • Determine correlation coefficient (r²) and regression coefficient (R²) - acceptance criteria: ≥0.995 for quality control methods.
  • Verify residual plot for homoscedasticity and lack of systematic error.
System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure spectrophotometer performance:

  • Absorbance accuracy: Measure certified potassium dichromate reference standard (0.006% w/v in 0.005N H₂SO₄) at 257 nm and 351 nm; acceptance criteria: within ±1% of certified values.
  • Wavelength accuracy: Using holmium oxide filter, verify prominent bands at 241.0, 287.5, and 361.5 nm; acceptance criteria: ±1 nm.
  • Stray light: Using potassium chloride solution (1.2% w/v), measure absorbance at 198 nm; acceptance criteria: ≥2.0 AU.
  • Resolution: Measure toluene in hexane (0.02% v/v), ratio of absorbance at 269 nm/266 nm should be ≥1.5.

Method Validation Protocols

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Prepare individual solutions of this compound standard, placebo/formulation blank, and stressed samples (acid, base, oxidative degradation). Scan from 200-400 nm and compare spectra for interference at analytical wavelength.
  • Acceptance Criteria: The absorbance spectrum of this compound should be clearly distinguishable from placebo and degradation products. No significant interference (≤2.0% of target response) at the analytical wavelength from placebo components or degradation products.
Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte within a given range.

  • Procedure: Prepare standard solutions at minimum 5 concentration levels (typically 50%, 80%, 100%, 120%, 150% of target concentration). Measure absorbance in triplicate and perform linear regression analysis.
  • Acceptance Criteria: Correlation coefficient (r) ≥ 0.995, y-intercept not significantly different from zero (p > 0.05), and visual observation of random residual distribution.
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.

4.3.1 Repeatability (Intra-day Precision)
  • Procedure: Prepare six independent sample preparations at 100% test concentration by a single analyst using the same instrument within the same day. Calculate %RSD of measured concentrations.
  • Acceptance Criteria: %RSD ≤ 2.0% for drug substance, ≤3.0% for formulated products.
4.3.2 Intermediate Precision (Inter-day/Inter-analyst Precision)
  • Procedure: Repeat repeatability study on different days by different analysts using different instruments (if available). Apply ANOVA to evaluate significance of variances.
  • Acceptance Criteria: Overall %RSD ≤ 3.0%, no statistically significant difference between analysts/days (p > 0.05).
Accuracy/Recovery Studies

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value.

  • Procedure: Prepare placebo/base matrix samples spiked with this compound at three concentration levels (80%, 100%, 120% of target), with minimum three replicates at each level. Calculate percentage recovery and %RSD.
  • Acceptance Criteria: Mean recovery 98.0-102.0%, %RSD ≤ 2.0% for each level.

Table 2: Method Validation Parameters for this compound UV Spectrophotometric Assay

Validation Parameter Experimental Results Acceptance Criteria Reference
Linearity Range 2-12 μg/mL (bulk), 2.8-8.3 μg/mL (dissolution) R² ≥ 0.995 [1] [2]
Precision (Repeatability) %RSD = 0.501% (intra-day), 1.6% (dissolution) %RSD ≤ 2.0% [1] [2]
Intermediate Precision Analyst 1: 96.2%, Analyst 2: 91.91% (%RSD 2.8) %RSD ≤ 3.0% [1]
Accuracy (% Recovery) 98.0-101.1% across 80-120% range 95.0-105.0% [1]
LOD 0.018 μg/mL (UV in nanocarrier) S/N ≥ 3 [4] [5]
LOQ 0.0482 μg/mL (UV in nanocarrier) S/N ≥ 10 [4] [5]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Evaluate method performance under deliberate variations: λmax ± 2 nm, different spectrophotometers, different solvent batches, different analysts, and different temperatures (if controlled).
  • Acceptance Criteria: %RSD of robustness samples ≤ 3.0%, no significant difference in assay results between varied and normal conditions.
Solution Stability
  • Procedure: Prepare standard and sample solutions and store under defined conditions (room temperature, refrigerated). Analyze at initial, 6, 12, 24, and 48-hour time points against fresh standard.
  • Acceptance Criteria: % difference from initial ≤ 2.0%, no significant change in spectral characteristics.

Pharmaceutical Applications

Dissolution Testing of this compound Tablets

The dissolution profile of this compound 500mg tablets can be monitored using UV spectrophotometric detection, providing a cost-effective alternative to HPLC methods for quality control purposes.

  • Dissolution Parameters: USP Apparatus II (paddle), 900 mL 0.1N HCl as dissolution medium, temperature 37°C ± 0.5°C, rotation speed 50 rpm.
  • Sampling Time Points: 10, 15, 20, 30, and 45 minutes.
  • Sample Preparation: Withdraw specified volume (e.g., 10 mL) from each vessel at designated time points, filter immediately through 11μm porosity filter, dilute if necessary, and measure absorbance at 266 nm.
  • Q Value Specification: The tolerance value (Q) for this compound monohydrate is 70% dissolved within 45 minutes.
  • Acceptance Criteria: Stage 1 (S1): 6 units, each unit ≥ Q + 5%; S2: 12 units (6 additional), average of 12 units ≥ Q, no unit < Q - 15%; S3: 24 units (12 additional), average of 24 units ≥ Q, not more than 2 units < Q - 15%, no unit < Q - 25%.
Analysis of Nanocarrier Formulations

For This compound-loaded lipid nanoparticles, the λmax shows a bathochromic shift to 277 nm compared to 263 nm for pure drug, indicating potential molecular interactions.

  • Sample Preparation: Dilute nanocarrier formulation with appropriate solvent (typically methanol) to disrupt the lipid matrix and release encapsulated drug.
  • Encapsulation Efficiency: Determine by measuring both total drug content and free drug (in supernatant after centrifugation at 20,000 rpm for 20 minutes).
  • Calculation: %EE = (Total drug - Free drug) / Total drug × 100

Troubleshooting and Technical Notes

  • Deviation from Beer's Law: If non-linearity is observed at higher concentrations, check for instrumental stray light, polychromatic radiation effects, or chemical associations. Dilute samples to bring within linear range.
  • Baseline Drift: Ensure proper instrument warm-up time (typically 30-60 minutes), check for solvent evaporation during extended measurements, and verify cell positioning.
  • Noise in Spectrum: Check for air bubbles in cuvette, dirty cell surfaces, or lamp deterioration. Use degassed solvents and clean matched quartz cells.
  • Poor Precision: Verify sample homogeneity, temperature control, and consistent pipetting technique. Use calibrated volumetric glassware.
  • Placebo Interference: If placebo components contribute significant absorbance, consider derivative spectroscopy or multiwavelength analysis to improve selectivity.

Experimental Workflows

G cluster_1 Initial Parameters cluster_2 Method Optimization cluster_3 Method Validation Start Start Method Development LambdaMax Determine Lambda Max (266-268 nm in 0.1N HCl) Start->LambdaMax LinearityRange Establish Linearity Range (2-12 μg/mL) LambdaMax->LinearityRange SolventSelection Select Appropriate Solvent (0.1N HCl for dissolution) LinearityRange->SolventSelection Specificity Specificity Testing (Placebo interference check) SolventSelection->Specificity Precision Precision Studies (Intra-day & Inter-day) Specificity->Precision Accuracy Accuracy/Recovery Studies (80%, 100%, 120% levels) Precision->Accuracy Robustness Robustness Testing (Wavelength ± 2 nm) Accuracy->Robustness LOD_LOQ LOD/LOQ Determination (LOD: 0.018 μg/mL) Robustness->LOD_LOQ SolutionStability Solution Stability Studies LOD_LOQ->SolutionStability Application Pharmaceutical Applications SolutionStability->Application Dissolution Dissolution Testing (USP Apparatus II, 0.1N HCl) Application->Dissolution Tablets Nanocarrier Nanocarrier Analysis (λmax shift to 277 nm) Application->Nanocarrier Formulations QC Quality Control Testing Application->QC Bulk Drug

Figure 1: this compound UV Spectrophotometric Method Development Workflow

G cluster_preparation Preparation Stage cluster_test Test Execution cluster_analysis UV Analysis Start Start Dissolution Test Medium Prepare Dissolution Medium (900 mL 0.1N HCl) Start->Medium Temperature Equilibrate to 37°C ± 0.5°C Medium->Temperature Deaeration Degas Medium Temperature->Deaeration Apparatus USP Apparatus II (Paddle) 50 rpm Deaeration->Apparatus Sampling Withdraw Samples at 10, 15, 20, 30, 45 min Apparatus->Sampling Filtration Filter Through 11μm Sampling->Filtration Dilution Dilute if Necessary Filtration->Dilution Measurement Measure Absorbance at 266 nm Dilution->Measurement Calculation Calculate % Dissolved Measurement->Calculation Evaluation Evaluate against Specifications (Q = 70% in 45 min) Calculation->Evaluation Compliant Compliant Evaluation->Compliant Meets Criteria NonCompliant Non-Compliant (Investigate OOS) Evaluation->NonCompliant Fails Criteria

Figure 2: Dissolution Testing Protocol for this compound Tablets

Conclusion

The UV spectrophotometric methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in various pharmaceutical contexts. The established lambda max of 266 nm in 0.1N HCl dissolution medium offers optimal sensitivity for routine analysis, with minor variations observed in different solvent systems. The method validation data confirm that UV spectrophotometry is fit-for-purpose for dissolution testing, formulation analysis, and quality control of this compound-containing products, providing a cost-effective alternative to more sophisticated chromatographic techniques while maintaining compliance with regulatory requirements for analytical method validation.

References

Comprehensive Application Notes and Protocols for Bosutinib Therapeutic Drug Monitoring in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Bosutinib Therapeutic Drug Monitoring

This compound (Bosulif) is a second-generation dual inhibitor of Src and Abl tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Despite its established efficacy, this compound therapy presents significant clinical challenges due to substantial interpatient variability in pharmacokinetics and a narrow therapeutic window. The most frequent adverse events include diarrhea, liver dysfunction, and elevated serum creatinine, which often lead to treatment interruptions or discontinuations. Therapeutic drug monitoring (TDM) has emerged as a valuable strategy to optimize this compound dosing by maintaining plasma concentrations within a target range that maximizes efficacy while minimizing toxicity.

The pharmacological basis for this compound TDM stems from several exposure-response relationships established in clinical studies. Research has demonstrated that this compound trough concentrations (C₀) correlate significantly with both efficacy and safety endpoints. For instance, a pooled analysis of phase 3 trials showed that this compound exposure within the first month of therapy was associated with higher rates of major molecular response (MMR) at 12 months [1]. Conversely, elevated trough concentrations have been linked to an increased incidence of adverse events, particularly diarrhea and liver transaminase elevations [1] [2]. These findings provide a strong rationale for implementing TDM to guide dose adjustments, especially considering that up to 90% of patients receiving standard dosing (500 mg/day) require treatment interruptions due to adverse events [1].

Target Trough Concentrations and Exposure-Response Relationships

Established Therapeutic Range

Current evidence supports a target this compound trough concentration range of approximately 60-90 ng/mL for optimizing the benefit-risk ratio in CML treatment. The median C₀ in patients receiving the standard 500 mg/day dose is approximately 63 ng/mL, which has been associated with adequate efficacy [1] [2]. Quartile analysis of trough concentrations has revealed that values exceeding 91.0 ng/mL are associated with a significantly higher prevalence of liver dysfunction (all grades) and diarrhea (grade >2) [1]. This threshold represents a critical upper limit for minimizing toxicity while maintaining therapeutic efficacy.

Efficacy and Toxicity Correlations

Table 1: this compound Exposure-Response Relationships

Parameter Exposure Relationship Clinical Impact Reference
Efficacy C₀ > 62 ng/mL Associated with improved molecular response rates [1] [2]
Diarrhea C₀ > 91 ng/mL Increased incidence of grade >2 diarrhea [1]
Liver Dysfunction C₀ > 91 ng/mL Higher prevalence of all-grade transaminase elevations [1]
Renal Effects C₀ = 63-73 ng/mL ~20% increase in serum creatinine via OCT2 inhibition [2]

The relationship between this compound concentrations and renal effects deserves particular attention. Research has demonstrated that this compound inhibits organic cation transporter 2 (OCT2) in the renal tubules, leading to reduced creatinine secretion and subsequently elevated serum creatinine levels without true nephrotoxicity [2]. This effect is particularly pronounced in patients with the SLC22A2 808G/G genotype, who exhibit normal OCT2 transport activity. In these patients, a significant correlation exists between this compound C₀ and the rate of serum creatinine increase (r = 0.345, P < 0.001) [2]. This pharmacogenetic interaction highlights the potential for personalized dosing based on both TDM and genetic profiling.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method provides a robust, cost-effective alternative for this compound quantification in clinical settings where LC-MS/MS instrumentation is unavailable. The established protocol employs a solid-phase extraction procedure using Oasis HLB cartridges (1 mL, 30 mg) with imatinib as an internal standard [3]. Chromatographic separation is achieved using a CAPCELL PAK C18 MG II reversed-phase column (250 × 4.6 mm) with a mobile phase consisting of 0.5% Na₂HPO₄ (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v) at a flow rate of 1.0 mL/min. Detection is performed at 250 nm, with this compound eluting at approximately 15 minutes [3].

This method demonstrates excellent analytical performance with a linear range of 25-1500 ng/mL (r² = 0.9996), which adequately encompasses the therapeutic range. Validation parameters include intra-day and inter-day precision (CV < 8.7%), accuracy (85-95%), and recovery rates of 84-86% [3]. The lower limit of quantification (LLOQ) is 25 ng/mL, sufficient for clinical TDM applications given the therapeutic target of ~60 ng/mL. The method requires only 100 μL of plasma, making it suitable for pediatric applications or cases with limited sample volume.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For laboratories with access to advanced instrumentation, LC-MS/MS offers superior sensitivity and specificity for this compound quantification. A validated method described in the literature utilizes a C18 column (2.1 × 50 mm, 1.8 μm) with isocratic elution using acetonitrile-water (30:70, v/v) containing 0.1% formic acid at a flow rate of 0.15 mL/min [4]. The total run time is only 5 minutes, significantly improving throughput compared to HPLC-UV. Detection employs positive electrospray ionization with multiple reaction monitoring (MRM) of transitions m/z 530→141 for this compound and m/z 313→165 for the internal standard (tofacitinib).

Table 2: Analytical Method Comparison for this compound Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range 25-1500 ng/mL 5-200 ng/mL
LLOQ 25 ng/mL 5 ng/mL
Analysis Time 20 minutes 5 minutes
Precision (CV%) <8.7% <4%
Sample Volume 100 μL 50 μL
Sample Preparation Solid-phase extraction Protein precipitation
Key Advantage Cost-effectiveness, wider availability High sensitivity, rapid analysis

The LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 5 ng/mL and a linear range of 5-200 ng/mL (r² ≥ 0.9991) [4]. This enhanced sensitivity is particularly valuable for monitoring patients requiring dose reductions due to toxicity or those with hepatic impairment receiving the reduced 200 mg/day dose. Both methods have been successfully applied in clinical settings and provide reliable quantification of this compound in human plasma.

Clinical Implementation Protocol

Sample Collection and Timing

For accurate TDM, blood samples should be collected immediately before the next dose to measure trough concentrations (C₀). Based on this compound's elimination half-life (approximately 20-30 hours based on metabolic stability data), steady-state concentrations are typically achieved after 5-7 days of consistent dosing [4]. The optimal timing for initial TDM is 2-4 weeks after treatment initiation or dose modification, as this allows sufficient time for concentrations to stabilize while enabling early intervention if necessary. During the initial treatment phase, monitoring every 2 weeks for the first 3 months is recommended, followed by monthly assessments during the subsequent 6 months [1].

Dose Adjustment Strategy

The recommended dose escalation regimen begins with 100 mg once daily, increased by 100 mg every 2 weeks to a maximum of 500 mg/day based on individual tolerance and trough concentrations [1]. This approach has demonstrated superior tolerability compared to standard dosing, with only 13.5% of patients requiring treatment interruption versus 90% in the standard dosing group [1]. When C₀ exceeds 91 ng/mL, dose reduction by 100 mg increments should be considered, particularly if accompanied by grade 2+ adverse events. Conversely, if C₀ remains below 60 ng/mL in the absence of adequate molecular response, dose escalation may be warranted if tolerated.

G Start Initiate this compound Therapy Collect Collect Trough Sample (C₀) at 2-4 weeks Start->Collect Analyze Analyze Plasma Concentration Collect->Analyze Decision1 C₀ within 60-90 ng/mL? Analyze->Decision1 Maintain Maintain Current Dose Decision1->Maintain Yes Decision2 C₀ > 90 ng/mL with Toxicity? Decision1->Decision2 No Monitor Continue Periodic Monitoring Maintain->Monitor Reduce Reduce Dose by 100 mg Decision2->Reduce Yes Decision3 C₀ < 60 ng/mL with Suboptimal Response? Decision2->Decision3 No Reduce->Monitor Decision3->Maintain No Increase Consider Dose Increase if Tolerated Decision3->Increase Yes Increase->Monitor

Figure 1: Clinical Decision Workflow for this compound TDM

Special Population Considerations

Pharmacogenetic Considerations

The SLC22A2 808G>T polymorphism significantly influences this compound's effect on serum creatinine levels without representing true nephrotoxicity. Patients with the SLC22A2 808G/G genotype exhibit normal OCT2 transport activity and demonstrate a significant correlation between this compound C₀ and creatinine elevation (r = 0.345, P < 0.001) [2]. In contrast, those with the 808T allele have inherently reduced OCT2 activity and show no significant relationship between this compound concentrations and creatinine changes. For patients with the 808G/G genotype, meticulous TDM is crucial to avoid unnecessary dose reductions due to OCT2-mediated creatinine elevations that do not reflect renal damage.

Hepatic Impairment Adjustments

Patients with preexisting hepatic impairment (Child-Pugh classes A, B, or C) require initial dose reduction to 200 mg once daily [5]. In these populations, TDM is particularly valuable for guiding subsequent dose adjustments, as this compound undergoes extensive hepatic metabolism primarily via CYP3A4. The metabolic stability assessment of this compound indicates high intrinsic clearance (34.3 μL/min/mg) and a short in vitro half-life (20.21 minutes) in human liver microsomes, suggesting that hepatic dysfunction can significantly impact drug exposure [4].

Emerging Applications and Investigational Uses

Neurodegenerative Disorders

Recent investigations have explored this compound repurposing for neurodegenerative conditions, including dementia with Lewy bodies (DLB) and amyotrophic lateral sclerosis (ALS). A randomized, placebo-controlled study in DLB patients utilized a markedly reduced dose of 100 mg daily, which demonstrated significant cerebrospinal fluid penetration and target engagement with Abl inhibition [6]. This dose achieved sufficient central nervous system exposure while maintaining an acceptable safety profile, with no serious adverse events or dropouts reported. These findings highlight the potential for TDM in optimizing this compound dosing for non-oncological indications where the risk-benefit profile differs substantially from CML.

Amyotrophic Lateral Sclerosis (ALS)

The iDReAM study protocol outlines a phase 2 investigation of this compound in ALS patients utilizing doses of 200 mg or 300 mg daily for 24 weeks [7]. This research builds upon phase 1 safety data and incorporates comprehensive pharmacokinetic monitoring to establish exposure-response relationships in this novel population. The study design includes rigorous safety assessment and exploratory efficacy evaluation using the ALSFRS-R score, with planned comparison to historical controls [7]. These developments underscore the expanding therapeutic landscape for this compound and the increasingly important role of TDM across diverse clinical applications.

Conclusion

Therapeutic drug monitoring of this compound represents a valuable strategy for individualizing therapy in CML and emerging indications. Implementation of the protocols outlined in this document requires appropriate analytical methodology, correct sampling procedures, and clinical interpretation within the context of individual patient characteristics. As research continues to refine target concentrations and elucidate exposure-response relationships across diverse populations, TDM is poised to play an increasingly central role in optimizing this compound therapy.

References

Bosutinib Dose Escalation in Chronic Phase CML: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL1 and Src family kinases, approved for treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML) in both newly diagnosed chronic phase and in cases of resistance or intolerance to prior therapy [1]. While the standard starting dose is 400 mg daily for newly diagnosed chronic phase CML and 500 mg daily for resistant/intolerant disease [2], dose escalation strategies serve two primary purposes: (1) improving efficacy in patients with inadequate response, and (2) managing adverse events through modified initiation regimens.

The BFORE trial demonstrated significantly higher and faster major molecular response (MMR) rates with this compound versus imatinib in newly diagnosed chronic phase CML, establishing its efficacy profile [3]. Recent investigations focus on optimizing the therapeutic window through dose modification, particularly exploring lower initiating doses with gradual escalation to mitigate toxicities while maintaining efficacy [4] [5].

Dose Escalation Protocol Specifications

Standard Dose Escalation for Inadequate Response

For patients who do not achieve adequate hematologic, cytogenetic, or molecular responses and who do not experience Grade 3 or higher adverse reactions at the recommended starting dose, the following escalation protocol is recommended:

  • Escalation increments: Increase by 100 mg once daily
  • Maximum dose: 600 mg once daily [2]
  • Monitoring parameters: Regular assessment of hematologic parameters, cytogenetic response, and molecular response (BCR-ABL1 transcript levels) is essential during escalation

Table 1: Standard this compound Dosing in Chronic Phase CML

Clinical Scenario Recommended Starting Dose Dose Escalation Parameters Maximum Dose
Newly diagnosed chronic phase Ph+ CML 400 mg orally once daily Increments of 100 mg once daily for inadequate response without Grade ≥3 adverse reactions 600 mg once daily
Chronic/accelerated/blast phase Ph+ CML with resistance/intolerance to prior therapy 500 mg orally once daily Same as above 600 mg once daily
Moderate renal dysfunction (CrCl 30-50 mL/min) - newly diagnosed 300 mg orally once daily Consider cautious escalation if tolerated 600 mg once daily
Severe renal dysfunction (CrCl <30 mL/min) - newly diagnosed 200 mg orally once daily Consider cautious escalation if tolerated 600 mg once daily
Hepatic impairment (Child-Pugh A, B, or C) 200 mg orally once daily Limited data on efficacy at this dose; cautious approach recommended 600 mg once daily
Novel Low-Dose Initiation with Gradual Escalation

Recent clinical trials have investigated alternative dosing strategies to improve tolerability:

The BOGI trial (2023) implemented a progressive initiation regimen for resistant/intolerant chronic phase CML:

  • Initial dose: 200 mg daily
  • Escalation schedule: Increase by 100 mg daily every 2 weeks
  • Target maximum dose: 500 mg daily (if tolerated)
  • Primary endpoint: Treatment discontinuation rate due to drug-related toxicities at 12 months [4]

This approach significantly reduced discontinuation due to drug-related toxicities (11.4% versus 32% in historical controls, p=0.005) while maintaining comparable efficacy, with 65.7% achieving MMR and 42.9% achieving deep molecular response (DMR) at 12 months [4].

A Japanese study (2018) implemented a similar dose-escalation regimen:

  • Initial dose: 100 mg daily
  • Escalation schedule: Increase by 100 mg every 2 weeks to maximum of 500 mg daily
  • Results: Significant reduction in treatment interruptions (13.5% versus 90% with standard dosing) [5]

Efficacy and Safety Outcomes of Dose Modification

Efficacy Maintenance with Dose Escalation

The BOGI trial demonstrated that the lower initiating dose strategy maintained efficacy despite the modified approach:

Table 2: Efficacy Outcomes with Lower-Initiating Dose this compound (BOGI Trial)

Efficacy Parameter Result at 12 Months Comparative Historical Control
Cumulative MMR rate 65.7% (95% CI: 49.2-79.2%) Comparable to standard dosing
Cumulative DMR rate 42.9% (95% CI: 28.0-59.1%) Comparable to standard dosing
Cytogenetic response (CCyR) at 6 months 80.0% Comparable to standard dosing
Treatment discontinuation due to drug-related toxicities 11.4% (p=0.005) 32% with standard dosing

The median daily this compound dosage achieved with this strategy was 391.7 mg/day, with a relative dose intensity of 78% over 12 months [4].

Safety and Tolerability Improvements

Dose escalation regimens significantly impact safety profiles:

  • Diarrhea incidence: Grade 3-4 diarrhea reduced to 3% with dose escalation versus 25% with standard initiation (p=0.009) [4]
  • Liver function abnormalities: Grade 3-4 transaminase elevation occurred in 20% with dose escalation versus 29% with standard dosing [4]
  • Treatment interruptions: 62.9% of patients required at least one treatment interruption, but overall duration was reduced [4]

A 2018 pharmacokinetic study revealed that adverse events correlated with plasma concentrations, with liver dysfunction (all grades) and diarrhea (Grade >2) predominantly occurring in patients with trough plasma concentrations (C0) >91.0 ng/mL [5].

Practical Implementation and Monitoring Protocols

Therapeutic Drug Monitoring Protocol

The correlation between this compound plasma concentration and adverse effects supports therapeutic drug monitoring:

  • Sample collection: Monitor trough plasma concentration (C0) just prior to oral administration or 25±1 hours after administration
  • Monitoring schedule: Every 2 weeks for the first 3 months, then monthly for the subsequent 6 months [5]
  • Analytical method: High-performance liquid chromatography (HPLC) with UV detection
  • Target range: Consider maintaining C0 below approximately 91.0 ng/mL to minimize adverse events while maintaining efficacy [5]
Management of Adverse Events with Dose Modification

Specific protocols for adverse event management during this compound therapy:

Table 3: Dose Modification Guidelines for Adverse Events

Adverse Event Action Dose Adjustment/Resumption
Liver transaminases >5×ULN Withhold therapy Resume at 400 mg once daily after recovery to ≤2.5×ULN; discontinue if recovery takes >4 weeks
Liver transaminases ≥3×ULN with bilirubin >2×ULN and alkaline phosphatase <2×ULN (Hy's law) Discontinue therapy Permanent discontinuation recommended
Grade 3-4 diarrhea (≥7 stools/day over baseline) Withhold therapy Resume at 400 mg once daily after recovery to Grade ≤1
Other Grade 3-4 non-hematologic adverse reactions Withhold until resolved Resume at reduced dose (decrease by 100 mg); consider re-escalation
ANC <1000×10⁶/L or platelets <50,000×10⁶/L Withhold therapy Resume at same dose if recovery within 2 weeks; reduce by 100 mg if >2 weeks
Treatment-Free Remission Considerations

For patients considering treatment discontinuation after achieving deep molecular response:

  • Prerequisites: TKI treatment ≥3 years (including prior TKI), sustained MR4.5 (BCR::ABL1 IS <0.0032%) for ≥2 years confirmed by four consecutive PCR tests [3]
  • Success rates: 68.8% treatment-free survival at 12 months after this compound discontinuation in eligible patients [3]
  • Predictive factors: Longer duration of deep molecular response before cessation (31 vs. 24 months, p=0.009) associated with successful treatment-free remission [3]
  • Immune correlates: Higher percentage of effector memory CD8+ T cells at 1 and 3 months after discontinuation may predict successful treatment-free remission [3]

Experimental Workflow and Decision Pathways

The following workflow diagrams illustrate key experimental and clinical decision pathways for this compound dose escalation:

bosutinib_workflow cluster_standard Standard Dosing Strategy cluster_alternative Alternative Strategy (BOGI Trial) Start Start Patient Assessment Patient Assessment Start->Patient Assessment CML Diagnosis End End Standard Dose Initiation Initiate this compound 400 mg daily Patient Assessment->Standard Dose Initiation Newly Diagnosed Standard Dose Initiation_R Initiate this compound 500 mg daily Patient Assessment->Standard Dose Initiation_R Resistant/Intolerant Response Evaluation Response Evaluation Standard Dose Initiation->Response Evaluation Standard Dose Initiation_R->Response Evaluation Adequate Response Adequate Response Response Evaluation->Adequate Response Response Achieved Inadequate Response Inadequate Response Response Evaluation->Inadequate Response Suboptimal Response Adverse Events Adverse Events Response Evaluation->Adverse Events Toxicity Observed Low Dose Initiation Initiate this compound 200 mg daily Gradual Escalation Increase by 100 mg every 2 weeks Low Dose Initiation->Gradual Escalation If tolerated Target Dose Maintenance Maintain at 500 mg daily Gradual Escalation->Target Dose Maintenance Maximum dose reached Target Dose Maintenance->Response Evaluation Continue Current Dose Continue Current Dose Adequate Response->Continue Current Dose Maintenance Phase Consider TFR Consider TFR Continue Current Dose->Consider TFR Sustained DMR ≥2 years Discontinuation Protocol Discontinuation Protocol Consider TFR->Discontinuation Protocol Eligible Patient Dose Escalation Dose Escalation Inadequate Response->Dose Escalation No Grade ≥3 AEs Re-evaluate Response Re-evaluate Response Dose Escalation->Re-evaluate Response Increase by 100 mg Re-evaluate Response->Adequate Response Response Improved Alternative Therapy Alternative Therapy Re-evaluate Response->Alternative Therapy No Response/Toxicity Dose Modification Dose Modification Adverse Events->Dose Modification Per Guidelines Dose Modification->Re-evaluate Response Monitoring Phase Monitoring Phase Discontinuation Protocol->Monitoring Phase Frequent qPCR monitoring Monitoring Phase->End Long-term follow-up Alternative Therapy->End

Diagram 1: this compound Dose Escalation and Management Workflow. This diagram illustrates the comprehensive decision pathway for this compound initiation, dose modification, and long-term management in chronic phase CML.

Conclusion

This compound dose escalation strategies provide critical tools for optimizing outcomes in chronic phase CML management. The established approach of escalating from standard doses (400/500 mg) to a maximum of 600 mg for inadequate response remains a cornerstone of therapy. However, emerging evidence from the BOGI trial and pharmacokinetic studies supports an alternative paradigm of initiating at lower doses (200 mg) with gradual escalation to improve tolerability while maintaining efficacy.

The correlation between this compound plasma concentrations and adverse events suggests a role for therapeutic drug monitoring in clinical practice, particularly for patients experiencing toxicities. As treatment-free remission becomes an increasingly achievable goal in CML management, optimized dosing strategies that balance efficacy and tolerability will be essential for maximizing long-term outcomes.

References

Comprehensive Analytical Methods for Bosutinib Plasma Concentration Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bosutinib and Therapeutic Drug Monitoring

This compound monohydrate is a second-generation dual inhibitor of Abelson (Abl) and Src tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). As a BCR-ABL tyrosine kinase inhibitor (TKI), this compound demonstrates potent activity against CML cells, with the exception of those harboring the T315I or V299L mutations. Similar to other TKIs, this compound exhibits significant inter-patient pharmacokinetic variability and a relatively narrow therapeutic window, necessitating therapeutic drug monitoring (TDM) to optimize clinical outcomes while minimizing adverse effects. Research has established a clear exposure-response relationship for this compound, where plasma concentrations correlate with both efficacy and toxicity profiles, particularly gastrointestinal adverse events such as diarrhea.

The implementation of TDM for this compound requires robust analytical methods capable of precise quantification in biological matrices. This document presents comprehensive application notes and detailed protocols for the analysis of this compound plasma concentrations using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated according to regulatory guidelines and applied successfully in clinical settings, providing researchers with reliable tools for this compound quantification in plasma matrices. The protocols outlined herein include sample preparation techniques, chromatographic conditions, and mass spectrometric parameters optimized for this compound detection and quantification.

Analytical Method Comparison and Performance Characteristics

Summary of Analytical Techniques

Multiple analytical techniques have been developed and validated for the quantification of this compound in biological matrices, each offering distinct advantages depending on the required sensitivity, specificity, and available instrumentation. HPLC-UV methods provide a cost-effective solution for laboratories without access to mass spectrometry instrumentation, while LC-MS/MS methods offer superior sensitivity and selectivity for low-concentration determinations. The choice of method depends on several factors, including required sensitivity, sample throughput, available equipment, and intended application (research versus clinical monitoring).

The table below summarizes the key performance characteristics of three validated methods for this compound quantification:

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Parameter HPLC-UV [1] LC-MS/MS (Human) [2] UPLC-MS/MS (Rodent) [3]
Linear Range 25–1500 ng/mL 2–500 ng/mL 5–3000 ng/mL
LLOQ 25 ng/mL 2 ng/mL 5 ng/mL
LOD 20 ng/mL Not specified Not specified
Precision (CV%) ≤8.7% According to FDA/EMA guidelines <11.3%
Accuracy −5.95% to 5.85% According to FDA/EMA guidelines Within ±9.8%
Recovery 84.36%–85.82% Appropriate per guidelines Not specified
Run Time 20 minutes 7.0 minutes 3.0 minutes
Internal Standard Imatinib Stable isotopically labeled compounds Diazepam
Sample Volume 100 μL Not specified Not specified
Extraction Method Solid-phase extraction Protein precipitation Protein precipitation
Quantitative Method Performance Data

Each analytical method has been rigorously validated to ensure reliability in this compound quantification. The HPLC-UV method demonstrates excellent linearity over a concentration range relevant to therapeutic drug monitoring, with a correlation coefficient (r²) of 0.9996. The LC-MS/MS method validated for simultaneous determination of ten kinase inhibitors shows appropriate accuracy and precision according to FDA and EMA guidelines, making it suitable for clinical TDM in oncology settings where multiple TKIs may be monitored. The UPLC-MS/MS method developed for rodent studies offers the widest linear range and fastest analysis time, enabling high-throughput applications in preclinical pharmacokinetic studies.

For therapeutic drug monitoring in CML patients, the target steady-state trough plasma concentration (C₀) of this compound has been investigated in relation to efficacy and safety outcomes. Clinical data indicates that maintaining a trough concentration below 91.0 ng/mL may help minimize the incidence of adverse events, particularly diarrhea and liver dysfunction, while still maintaining efficacy. One study reported that patients with C₀ values in the highest quartile (>91.0 ng/mL) experienced a higher prevalence of these adverse events [4]. These findings underscore the importance of accurate plasma concentration monitoring to guide dose adjustments and optimize the therapeutic benefit of this compound treatment.

Detailed HPLC-UV Protocol for this compound Quantification in Human Plasma

Equipment and Reagents
  • Chromatography System: Waters515 HPLC pump equipped with a Waters486 tunable absorbance detector or equivalent
  • Analytical Column: CAPCELL PAK C18 MG II reversed-phase column (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent C18 column
  • Solid-Phase Extraction Cartridges: Oasis HLB extraction cartridge (1 mL, 30 mg)
  • This compound Standard: Reference standard (purity ≥99.6%)
  • Internal Standard: Imatinib reference standard
  • Mobile Phase Components: Sodium phosphate monobasic or potassium phosphate monobasic, acetonitrile (HPLC grade), methanol (HPLC grade), phosphoric acid
  • Other Equipment: Vortex mixer, centrifugal evaporator or nitrogen evaporation system, ultrasonic bath, precision pipettes
Sample Preparation Protocol
  • Preparation of Standards and Internal Standard:

    • Prepare stock solutions of this compound and imatinib by dissolving dry reagents in methanol to yield concentrations of 1.0 mg/mL.
    • Store stock solutions at 4°C and protect from light.
    • Prepare working standard solutions of this compound (25, 50, 100, 250, 500, and 1500 ng/mL) and imatinib (500 ng/mL) by serial dilution with methanol.
  • Sample Pre-treatment:

    • Aliquot 100 μL of plasma sample into a clean tube.
    • Add 50 μL of imatinib working solution (500 ng/mL) as internal standard.
    • Dilute the mixture with 900 μL of purified water and vortex for 30 seconds.
  • Solid-Phase Extraction:

    • Condition the Oasis HLB cartridge with 1.0 mL methanol followed by 1.0 mL water.
    • Apply the diluted plasma sample to the conditioned cartridge.
    • Wash sequentially with 1.0 mL water and 1.0 mL of 60% methanol in water.
    • Elute this compound and internal standard with 1.0 mL of 100% methanol.
    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitution:

    • Reconstitute the residue in 50 μL of methanol by vortex mixing for 30 seconds.
    • Add 50 μL of mobile phase and vortex for an additional 30 seconds.
    • Transfer an aliquot of 50 μL to an HPLC vial for analysis.
Chromatographic Conditions
  • Mobile Phase: 0.5% Na₂HPO₄ or KH₂PO₄ (pH 3.5, adjusted with phosphoric acid)-acetonitrile-methanol (55:25:20, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 250 nm
  • Injection Volume: 50 μL
  • Column Temperature: Ambient
  • Run Time: 20 minutes
  • Retention Times: Approximately 15 minutes for this compound and 17 minutes for imatinib
Method Validation Parameters

The HPLC-UV method has been comprehensively validated according to accepted guidelines [1]. The method demonstrates linearity over the concentration range of 25-1500 ng/mL with a correlation coefficient of ≥0.999. Precision studies showed intraday and interday coefficients of variation below 8.7%, while accuracy ranged from -5.95% to 5.85% across the validation range. The extraction recovery of this compound was consistent across quality control levels, ranging from 84.36% to 85.82%. The method showed no significant matrix effects and demonstrated specificity against potential interferences from plasma components or this compound metabolites.

LC-MS/MS Protocol for Sensitive this compound Detection

Equipment and Reagents
  • LC-MS/MS System: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source
  • UPLC System: Compatible ultra-performance liquid chromatography system
  • Analytical Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent
  • Alternative Column: Waters XBridge Phenyl column (2.1 × 50 mm, 3.5 μm) for kinase inhibitor panel
  • This compound Standard: Certified reference standard
  • Internal Standard: Stable isotopically labeled this compound or diazepam
  • Mobile Phase Components: Acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid, ammonium bicarbonate
  • Other Supplies: Microcentrifuge tubes, solvent-resistant pipette tips, HPLC vials
Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation Procedure:

    • Aliquot 100 μL of plasma or serum sample into a microcentrifuge tube.
    • Add 10 μL of internal standard working solution (appropriate concentration).
    • Add 300 μL of ice-cold acetonitrile to precipitate proteins.
    • Vortex vigorously for 60 seconds to ensure complete mixing.
    • Centrifuge at 13,000 × g for 10 minutes at 4°C.
    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen stream or vacuum centrifugation.
    • Reconstitute the residue in 100 μL of initial mobile phase composition.
    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.
  • Alternative Solid-Phase Extraction (for improved cleanliness):

    • Follow similar SPE procedures as described in the HPLC-UV protocol but scale volumes appropriately for MS detection.
LC-MS/MS Conditions

Table 2: Optimal LC-MS/MS Parameters for this compound Quantification

Parameter Condition 1 [3] Condition 2 [2]
Mobile Phase A 0.1% formic acid in water 10 mM ammonium bicarbonate in water-methanol (9:1, v/v)
Mobile Phase B Acetonitrile 10 mM ammonium bicarbonate in methanol-water (9:1, v/v)
Gradient Program Linear gradient from 10% B to 90% B over 2.0 min Specific gradient elution optimized for multi-analyte
Flow Rate 0.40 mL/min 0.40 mL/min
Column Temperature 40°C Ambient
Injection Volume 5 μL 1-10 μL (optimized for sensitivity)
Ionization Mode ESI positive ESI positive
MRM Transitions 530.3 → 141.1 (this compound) Specific for each TKI in panel
Internal Standard MRM 285.2 → 193.1 (diazepam) Stable isotope-labeled analogs
Mass Spectrometer Optimization

For optimal this compound detection, mass spectrometer parameters should be carefully optimized:

  • Ion Source Parameters:

    • Sheath Gas Flow: 40-50 arbitrary units
    • Auxiliary Gas Flow: 10-15 arbitrary units
    • Spray Voltage: 3500-4500 V
    • Capillary Temperature: 300-350°C
    • Vaporizer Temperature: 250-350°C
  • Compound-Specific Parameters:

    • Collision Energy (this compound): Optimize between 25-40 eV
    • Tube Lens/Source-Induced Fragmentation: Optimize for maximum parent ion intensity
    • Dwell Time: 100-200 ms per transition
  • Method Validation:

    • The LC-MS/MS method should be validated for selectivity, sensitivity, linearity, precision, accuracy, matrix effects, and stability according to FDA and EMA guidelines for bioanalytical method validation [2].

Clinical Applications and Analytical Considerations

Therapeutic Drug Monitoring and Exposure-Response Relationship

Therapeutic drug monitoring of this compound is particularly valuable due to its established exposure-response relationship. Clinical studies have demonstrated that this compound plasma concentrations correlate with the incidence of certain adverse effects, particularly diarrhea and rash [4] [5]. Research indicates that maintaining trough concentrations below 91.0 ng/mL may help minimize the incidence of gastrointestinal toxicities while maintaining efficacy. A dose-escalation approach starting at 100 mg/day and gradually increasing to the target dose has shown improved tolerability with comparable overall drug exposure compared to standard dosing [4].

For clinical implementation, blood samples for trough concentration monitoring should be collected just prior to the next scheduled dose (typically 24±1 hours after the previous dose). Monitoring is recommended at steady-state (after 5-7 half-lives, approximately 2-4 weeks after initiation or dose change). The following table summarizes key clinical pharmacokinetic parameters and monitoring recommendations:

Table 3: Clinical Pharmacokinetic Parameters and TDM Recommendations for this compound

Parameter Value/Range Clinical Significance
Time to Cₘₐₓ 4-6 hours Supports once-daily dosing regimen
Elimination Half-life 22.5-33 hours Steady-state achieved in ~1-2 weeks
Protein Binding 94-96% High protein binding, limited dialysis removal
Target Trough (C₀) <91.0 ng/mL (toxicity threshold) Minimizes diarrhea and liver dysfunction
Food Effect 1.6-1.7-fold increase in AUC Recommend consistent administration with food
Primary Metabolites Oxydechlorinated (M2), N-desmethylated (M5) Inactive metabolites, no need for monitoring
Steady-state Timing 1-2 weeks after initiation Optimal time for initial TDM assessment
Pre-analytical and Methodological Considerations

Several important factors must be considered when implementing this compound quantification methods:

  • Stability Considerations:

    • This compound remains stable in plasma for at least 3 hours at room temperature and for 28 days when stored at -20°C [1].
    • Process samples promptly and store at -70°C for long-term preservation.
    • Avoid multiple freeze-thaw cycles (maximum 3 cycles recommended).
  • Matrix Effects:

    • Evaluate matrix effects during method validation, particularly for LC-MS/MS methods.
    • Use stable isotope-labeled internal standards when possible to compensate for ionization variability.
    • Assess hemolyzed and lipemic samples separately as these may affect quantification.
  • Drug-Drug Interactions:

    • This compound is primarily metabolized by CYP3A4 and is susceptible to interactions with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) of this enzyme [5].
    • Concurrent administration with proton-pump inhibitors may reduce this compound exposure by 26-46% and should be avoided when possible.

Experimental Workflow and Analytical Decision Pathway

The following diagram illustrates the complete workflow for this compound plasma concentration analysis, from sample collection to data interpretation:

bosutinib_workflow cluster_0 Method Selection Criteria start Sample Collection (Pre-dose trough sample) prep Sample Preparation (Solid-Phase Extraction or Protein Precipitation) start->prep Centrifuge Aliquot plasma lc_uv HPLC-UV Analysis (Mobile Phase: Phosphate buffer/ACN/MeOH) Detection: 250 nm prep->lc_uv For basic TDM labs lc_ms LC-MS/MS Analysis (MRM: 530.3→141.1) Ionization: ESI+ prep->lc_ms For high sensitivity requirements data_analysis Data Analysis (Peak integration, calibration curve calculation of concentration) lc_uv->data_analysis lc_ms->data_analysis clinical_decision Clinical Interpretation (Compare to target range: <91 ng/mL) Dose adjustment if needed data_analysis->clinical_decision Interpret against therapeutic range report Result Reporting clinical_decision->report lc_uv_note HPLC-UV: Cost-effective Adequate for therapeutic range lc_ms_note LC-MS/MS: Superior sensitivity Required for research applications

This workflow provides a systematic approach to this compound plasma concentration analysis, emphasizing key decision points in method selection based on available instrumentation and required sensitivity. The HPLC-UV method offers a practical solution for clinical laboratories focused primarily on therapeutic drug monitoring, while LC-MS/MS methods provide the sensitivity and specificity needed for research applications and preclinical studies. Proper implementation of either method requires careful attention to sample preparation, chromatographic separation, and detection parameters as detailed in the protocols above.

Conclusion

The analytical methods presented in this application note provide robust and validated approaches for the quantification of this compound in plasma matrices. The HPLC-UV method represents a cost-effective solution for clinical laboratories with standard instrumentation, while the LC-MS/MS methods offer enhanced sensitivity and throughput for specialized applications. Implementation of these methods enables therapeutic drug monitoring of this compound, which has demonstrated clinical value in optimizing dosing regimens to maximize efficacy while minimizing adverse effects.

As this compound finds expanding clinical applications beyond CML, including ongoing investigations in neurodegenerative diseases such as dementia with Lewy bodies [6], reliable quantification methods will remain essential for both clinical management and research. The protocols detailed herein provide researchers and clinicians with comprehensive guidance for implementing this compound plasma analysis in their respective settings, ultimately contributing to improved patient outcomes through personalized dosing approaches.

References

Comprehensive Application Notes and Protocols for Bosutinib Analytical Method Validation Following ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Bosutinib (4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) is a dual inhibitor of Src and Abl tyrosine kinases approved for the treatment of chronic myeloid leukemia (CML). As a therapeutic agent with significant interpatient variability and a narrow therapeutic index, therapeutic drug monitoring (TDM) is essential for optimizing clinical efficacy and minimizing adverse effects. The development of robust analytical methods for this compound quantification requires adherence to internationally recognized validation guidelines established by the International Council for Harmonisation (ICH).

The ICH quality guidelines, particularly Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), provide a systematic framework for developing and validating analytical methods throughout the product lifecycle. ICH Q8 introduces the concept of Quality by Design (QbD), which emphasizes understanding and controlling analytical methods based on sound science and quality risk management. The QbD approach begins with defining an Analytical Target Profile (ATP) and identifying Critical Method Parameters (CMPs) that may affect Critical Method Attributes (CMAs). ICH Q9 provides principles and tools for quality risk management that enable proactive identification and control of potential method risks, while ICH Q10 describes a comprehensive pharmaceutical quality system for maintaining method performance throughout the lifecycle [1] [2] [3].

This document presents detailed application notes and experimental protocols for validating this compound analytical methods across various techniques, including HPLC-UV, LC-MS/MS, and UV-spectrophotometry. All protocols have been designed and optimized in accordance with ICH guidelines to ensure reliability, accuracy, and regulatory compliance.

HPLC-UV Method for this compound Quantification in Human Plasma

Background and Principles

The HPLC-UV method provides a sensitive, specific, and accessible technique for quantifying this compound in human plasma, making it suitable for clinical therapeutic drug monitoring in hospital laboratories where LC-MS/MS instrumentation may not be readily available. This method has been validated for the quantitative determination of this compound over a concentration range of 25-1500 ng/mL, covering the typical steady-state plasma concentrations (100-250 ng/mL) observed in CML patients [4].

Detailed Experimental Protocol
2.2.1 Reagents and Materials
  • This compound standard (purity ≥99.6%) and imatinib internal standard (IS)
  • Human plasma from healthy volunteers
  • Oasis HLB extraction cartridge (1 mL, 30 mg)
  • HPLC-grade solvents: methanol, acetonitrile
  • Analytical-grade reagents: potassium dihydrogen phosphate, phosphoric acid
  • Ultrapure water (HPLC grade)
2.2.2 Instrumentation and Chromatographic Conditions
  • HPLC system: Waters 515 HPLC pump with 486 tunable absorbance detector
  • Column: CAPCELL PAK C18 MG II reversed-phase (250 × 4.6 mm i.d.)
  • Mobile phase: 0.5% KH₂PO₄ (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 250 nm
  • Injection volume: 50 μL
  • Column temperature: Ambient (20-25°C)
  • Run time: 20 minutes
2.2.3 Sample Preparation Procedure
  • Plasma pretreatment: Add 50 μL of imatinib IS solution (500 ng/mL) to 100 μL of plasma sample
  • Dilution: Add 900 μL of water and vortex mix for 30 seconds
  • SPE cartridge activation: Condition Oasis HLB cartridge with 1 mL methanol followed by 1 mL water
  • Sample loading: Apply diluted plasma sample to the activated cartridge
  • Washing: Wash sequentially with 1 mL water and 1 mL 60% methanol in water
  • Elution: Elute analytes with 1 mL 100% methanol
  • Evaporation: Evaporate eluate to dryness under nitrogen stream at 40°C
  • Reconstitution: Reconstitute residue in 50 μL methanol followed by 50 μL mobile phase, vortex for 30 seconds each
2.2.4 Calibration Standards

Prepare calibration standards at concentrations of 25, 50, 100, 250, 500, and 1500 ng/mL by spiking drug-free plasma with appropriate working standard solutions. Prepare quality control samples at low, medium, and high concentrations (100, 250, and 1500 ng/mL) for method validation.

Method Validation Parameters

The method demonstrates excellent linearity (r² = 0.9996) over the specified range, with precision (CV ≤ 8.7%) and accuracy (85-110%) meeting ICH requirements. The extraction recovery ranges from 84.36% to 85.82%, demonstrating efficient and consistent sample preparation. The lower limit of quantification (LLOQ) is 25 ng/mL, with a limit of detection (LOD) of 20 ng/mL [4].

LC-MS/MS Method for Metabolic Stability Studies

Background and Principles

Liquid chromatography-tandem mass spectrometry provides superior sensitivity, specificity, and throughput for this compound quantification in metabolic stability studies. This method has been specifically developed and validated for application in human liver microsomes (HLMs) to evaluate the metabolic stability of this compound, characterized by intrinsic clearance (CL₍ᵢₙₜ₎) and in vitro half-life (t₁/₂). The method offers a rapid analysis time (5 minutes) with excellent sensitivity (LOQ 5 ng/mL), enabling high-throughput analysis of incubation samples [5].

Detailed Experimental Protocol
3.2.1 Reagents and Materials
  • This compound standard and tofacitinib internal standard
  • Human liver microsomes (pooled)
  • NADPH-regenerating system
  • HPLC-grade solvents: acetonitrile, water, formic acid
  • Precipitation solvent: ice-cold acetonitrile
3.2.2 Instrumentation and Chromatographic Conditions
  • LC system: Ultra-high performance liquid chromatography
  • Mass spectrometer: Triple quadrupole with ESI source
  • Column: C18 (1.8 μm, 2.1 × 50 mm)
  • Mobile phase: Acetonitrile-water (30:70, v/v) containing 0.1% formic acid
  • Flow rate: 0.15 mL/min
  • Injection volume: 5 μL
  • Run time: 5 minutes
  • Ionization mode: Positive electrospray ionization (ESI+)
  • MRM transitions: this compound m/z 530→141 and 530→113; Tofacitinib m/z 313.2→165 and 313.2→148.9
3.2.3 Metabolic Incubation Procedure
  • Incubation mixture preparation:

    • Prepare 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4)
    • Add this compound (final concentration 1 μM)
    • Pre-incubate at 37°C for 5 minutes
  • Reaction initiation:

    • Add NADPH-regenerating system
    • Mix thoroughly and maintain at 37°C
  • Sample collection:

    • Withdraw aliquots at 0, 5, 10, 15, 30, and 45 minutes
    • Immediately mix with ice-cold acetonitrile (containing IS) to terminate reaction
  • Sample processing:

    • Centrifuge at 14,000 × g for 10 minutes
    • Collect supernatant for LC-MS/MS analysis
3.2.4 Sample Preparation for LC-MS/MS
  • Protein precipitation: Add 300 μL ice-cold acetonitrile (containing 50 ng/mL tofacitinib IS) to 100 μL incubation aliquot
  • Vortex mixing: Mix vigorously for 1 minute
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Collection: Transfer clear supernatant to autosampler vials for analysis
3.2.5 Data Analysis for Metabolic Stability

Calculate percentage remaining at each time point relative to time zero. Determine elimination rate constant (k) from slope of ln(% remaining) versus time plot. Calculate in vitro half-life using t₁/₂ = 0.693/k. Determine intrinsic clearance using CL₍ᵢₙₜ₎ = (0.693/t₁/₂) × (incubation volume/microsomal protein).

Method Validation Parameters

The method demonstrates excellent linearity (r² ≥ 0.9991) over 5-200 ng/mL range, with precision (CV < 4%) and accuracy (85-115%) meeting EMA guidelines. The extraction recovery exceeds 100% (102.7 ± 3.12% for this compound, 101.63 ± 2.58% for IS), indicating efficient protein precipitation. The method successfully applied to metabolic stability assessment, revealing this compound has high intrinsic clearance (34.3 μL/min/mg) and short in vitro half-life (20.21 minutes), suggesting potential for rapid hepatic elimination [5].

UV-Spectrophotometry Method for Dissolution Testing

Background and Principles

UV-spectrophotometric dissolution testing provides a simple, cost-effective, and reliable quality control method for this compound solid dosage forms. This method has been validated according to ICH guidelines for the analysis of 500 mg this compound tablets, with quantification at 266 nm in 0.1N HCl dissolution medium. The method demonstrates excellent accuracy and precision while offering advantages of simplicity and accessibility for quality control laboratories [6].

Detailed Experimental Protocol
4.2.1 Reagents and Materials
  • This compound monohydrate working standard
  • This compound 500 mg tablet formulation
  • Hydrochloric acid (37%, analytical grade)
  • Placebo mixture: microcrystalline cellulose, povidone, poloxamer, croscarmellose sodium, magnesium stearate
  • Purified water
4.2.2 Instrumentation and Conditions
  • Dissolution apparatus: USP Apparatus II (paddle)
  • Dissolution medium: 900 mL 0.1N HCl
  • Temperature: 37°C ± 0.5°C
  • Rotation speed: 50 rpm
  • Sampling times: 10, 15, 20, 30, and 45 minutes
  • UV spectrophotometer with 1 cm quartz cells
  • Analysis wavelength: 266 nm
4.2.3 Standard Solution Preparation
  • Stock solution: Accurately weigh 11 mg this compound monohydrate working standard
  • Sonication: Sonicate with dissolution medium and cool to room temperature
  • Filtration: Filter through 11 μm filter paper
  • Working standard: Dilute stock solution with dissolution medium to obtain 5.5 μg/mL standard solution
4.2.4 Sample Solution Preparation
  • Dissolution testing: Place one tablet in each vessel of dissolution apparatus
  • Sampling: Withdraw samples at specified time points (10, 15, 20, 30, 45 minutes)
  • Filtration: Immediately filter samples through 11 μm filter paper
  • Dilution: Dilute samples if necessary to remain within linear range
4.2.5 Analysis Procedure
  • Blank measurement: Use dissolution medium as blank
  • Standard measurement: Measure absorbance of standard solution
  • Sample measurement: Measure absorbance of each sample solution
  • Calculation: Calculate this compound concentration using Beer-Lambert law with established calibration curve
Method Validation Parameters

The method validation demonstrates excellent linearity (r² = 0.999) over 2.8-8.3 μg/mL range, with accuracy (mean recovery 100.0%, RSD 0.8%) and precision (intra-day RSD 1.6%, inter-analyst RSD 2.8%) meeting ICH requirements. The dissolution profile shows over 96% drug release within 45 minutes, well above the specified tolerance (Q) of 70%. The method demonstrates robustness against minor wavelength variations and specificity with no interference from placebo components [6].

Analytical Method Validation Framework

Criticality Assessment in Analytical Methods

According to ICH Q8 and Q9 guidelines, criticality assessment is fundamental to analytical method development and validation. The criticality of method parameters is determined by their potential impact on critical method attributes, which in turn affect the method's ability to accurately measure critical quality attributes (CQAs) of the drug product. This relationship can be visualized as follows:

G QTPP QTPP CQA CQA QTPP->CQA Defines CMA CMA CQA->CMA Influences CMP CMP CMA->CMP Affected by RiskAssessment RiskAssessment CMP->RiskAssessment Evaluated through ControlStrategy ControlStrategy RiskAssessment->ControlStrategy Informs

Figure 1: Criticality Assessment Workflow for Analytical Methods Following ICH Q8 and Q9

Method Validation Summary

The following table summarizes the key performance characteristics of the three this compound analytical methods, demonstrating how each meets ICH validation requirements for specific applications:

Table 1: Comparison of this compound Analytical Method Validation Characteristics

Validation Parameter HPLC-UV Method [4] LC-MS/MS Method [5] UV-Spectrophotometry Method [6]
Application Matrix Human plasma Human liver microsomes Dissolution testing (0.1N HCl)
Linearity Range 25-1500 ng/mL 5-200 ng/mL 2.8-8.3 μg/mL
Correlation Coefficient (r²) 0.9996 ≥0.9991 0.999

| Precision (CV%) | Intra-day: 1.11-6.04% Inter-day: <8.7% | Intra-day: <4% Inter-day: <4% | Intra-day: 1.6% Inter-analyst: 2.8% | | Accuracy | -5.95% to 5.85% | 85-115% | Mean recovery: 100.0% | | LOD/LOQ | LOD: 20 ng/mL LOQ: 25 ng/mL | Not specified LOQ: 5 ng/mL | LOQ: 2.8 μg/mL | | Extraction Recovery | 84.36-85.82% | 102.7 ± 3.12% | Not applicable | | Key Application | Therapeutic drug monitoring | Metabolic stability studies | Quality control dissolution testing |

Quality Risk Management in Method Validation

According to ICH Q9, quality risk management should be applied throughout the analytical method lifecycle. The risk assessment process includes risk identification, risk analysis, and risk evaluation for all potential method parameters that could impact data quality. The following diagram illustrates the systematic approach to method development and validation:

G ATP ATP CMA_Identification CMA_Identification ATP->CMA_Identification Defines RiskAssessment RiskAssessment CMA_Identification->RiskAssessment Input for DoE DoE RiskAssessment->DoE Prioritizes MethodValidation MethodValidation DoE->MethodValidation Provides data for ControlStrategy ControlStrategy MethodValidation->ControlStrategy Establishes LifecycleManagement LifecycleManagement ControlStrategy->LifecycleManagement Monitored through

Figure 2: Quality Risk Management in Analytical Method Lifecycle Following ICH Q9

For this compound methods, critical parameters typically include chromatographic conditions (mobile phase composition, pH, column temperature), sample preparation variables (extraction efficiency, matrix effects), and detection parameters. These should be identified through risk assessment tools such as Failure Mode Effects Analysis (FMEA) and systematically evaluated through design of experiments (DoE) approaches.

Conclusion

The application notes and protocols presented in this document provide comprehensive guidance for the validation of this compound analytical methods in accordance with ICH Q8, Q9, and Q10 principles. The HPLC-UV method offers a robust solution for clinical TDM applications, while the LC-MS/MS method delivers high sensitivity for metabolic stability studies, and the UV-spectrophotometric method provides a cost-effective approach for dissolution testing in quality control settings.

Implementation of these methods within a QbD framework ensures identification and control of critical method parameters, leading to robust and reliable analytical performance throughout the method lifecycle. The validation data demonstrate that all methods meet ICH requirements for linearity, precision, accuracy, specificity, and sensitivity for their intended applications.

As emphasized in ICH Q10, continual improvement of analytical methods should be pursued through monitoring of performance indicators and implementation of corrective and preventive actions (CAPA) when trends indicate potential method deterioration. This proactive approach to analytical quality management ensures ongoing reliability of this compound quantification data supporting pharmaceutical development, manufacturing, and clinical applications.

References

Application Notes: Quantification of Bosutinib Nanocarrier Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Bosutinib, a tyrosine kinase inhibitor, faces challenges like poor solubility, low permeability, and dose-limiting side effects. Nanocarrier systems have been developed to overcome these hurdles, enhancing its delivery and efficacy. The table below summarizes the key performance data for three advanced this compound nanoformulations.

Nanocarrier Type Key Quantitative Findings Experimental Model Reference
High-Density Lipoprotein (HDL) Nanoparticles Drug loading: >10% (w/w). In vitro: Outperformed free this compound in disrupting G2/M cell cycle arrest. In vivo: Significantly controlled tumor growth with radiotherapy; enhanced radiation-induced immune response. UM-SCC-1 cells (in vitro); immunocompetent murine HNSCC model (in vivo). [1]
Lipid Nanocarriers (LNCs) Entrapment Efficiency: ~90%. Particle Size: ~150 nm. PDI: ~0.2. Attenuated food effect (Cmax fast/fed: 0.94; AUC fast/fed: 0.93). Ex vivo: Improved intestinal permeation. MCF-7 cell line (in vitro); ex vivo rat intestine; Sprague Dawley rats (in vivo). [2]
Panitumumab-conjugated Polycaprolactone (PCL) Nanoparticles In vitro: Superior cytotoxicity and apoptotic effect against HCT116 cells compared to free this compound. In vivo: Selective tumor targeting demonstrated. HCT116 colorectal cancer cells (in vitro); in vivo efficacy model. [3]

Detailed Experimental Protocols

Here are the methodologies for the preparation and key characterization assays of the described nanocarriers.

Protocol 1: Preparation of this compound-HDL Nanoparticles (Film Hydration Technique) [1]
  • Formulation: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound in a 5:2 weight ratio in methanol within a round-bottom flask.
  • Film Formation: Evaporate the methanol using a rotary evaporator to form a thin lipid-drug film.
  • Hydration: Hydrate the film with an aqueous solution of ApoA-1 mimicking peptide (22A) in phosphate-buffered saline (PBS), using a peptide-to-DPPC ratio of 2.5:5 (w/w).
  • Particle Formation: Sonicate the mixture for 15-30 minutes, followed by 4 rounds of thermal cycling between 25°C (5 min) and 50°C (5 min).
  • Purification: Concentrate and wash the resulting nanoparticle solution twice using Amicon centrifugal filters (10 kDa MWCO).
  • Sterilization: Filter the final nanoparticle solution through a 0.22 µm polyethersulfone (PES) membrane.
Protocol 2: Quality by Design (QbD) based Formulation of this compound-Loaded Lipid Nanocarriers (LNCs) [2]
  • Lipid Screening: Select solid (e.g., Glycerol Monostearate) and liquid (e.g., Geraniol) lipids based on the highest solubility of this compound.
  • Optimization: Utilize a QbD approach with a Central Composite Design (CCD). Critical process parameters (CPPs) include surfactant concentration, sonication time, and drug-to-lipid ratio. Critical quality attributes (CQAs) are particle size, PDI, and entrapment efficiency.
  • Preparation: Employ a melt emulsification-probe sonication method. Briefly, melt the solid lipid, dissolve the drug, and add the liquid lipid. Heat the aqueous surfactant solution (e.g., Poloxamer) to the same temperature. Add the aqueous phase to the lipid phase with stirring to form a coarse emulsion, then homogenize using a probe sonicator to form a nanoemulsion.
  • Solidification: Stir the obtained nanoemulsion on an ice bath to solidify the lipids and form LNCs.
Protocol 3: In Vitro Radiosensitization Assay (Cell Cycle Analysis) [1]
  • Cell Culture: Culture UM-SCC-1 head and neck squamous cell carcinoma cells (stably expressing a fluorescent ubiquitination-based cell cycle indicator, FUCCI) in appropriate media.
  • Treatment: Treat cells with this compound nanoformulations or free this compound at equivalent this compound concentrations.
  • Irradiation: Expose treated cells to a single dose of radiation (e.g., 4 Gy).
  • Analysis: Analyze cells using fluorescence microscopy or flow cytometry at various time points post-irradiation. The key metric is the quantification of cells failing to arrest in the G2/M phase, indicating successful checkpoint disruption.
Protocol 4: Assessment of Intestinal Permeability [2]
  • Sample Preparation: Load Lipid Nanocarriers with a fluorescent dye, such as Coumarin-6.
  • Tissue Mounting: Mount a segment of isolated rat intestine in a diffusion chamber apparatus.
  • Incubation: Place the Coumarin-6 loaded LNCs on the donor side (mucosal side) of the intestinal tissue.
  • Measurement: Incubate for a set period (e.g., 2 hours) and then measure the fluorescence that has permeated to the receiver side (serosal side). Increased fluorescence compared to a control indicates enhanced permeation provided by the nanocarrier.

Visualizing Nanocarrier Systems and Effects

The following diagrams, generated using Graphviz, illustrate the core concepts and mechanisms.

Diagram 1: this compound Nanocarrier Types and Key Attributes

This diagram outlines the three primary nanocarrier systems discussed and their primary advantages.

bosutinib_nanocarriers cluster_nanocarriers This compound Nanocarrier Platforms This compound This compound HDL HDL Nanoparticles This compound->HDL LNC Lipid Nanocarriers (LNC) This compound->LNC PCL Anti-Erb-PCL Nanoparticles This compound->PCL HDL_Attr Key Attributes: • >10% Drug Loading • Targets SR-B1 Receptors • Potent Radiosensitizer LNC_Attr Key Attributes: • ~90% Entrapment Efficiency • Attenuates Food Effect • Enhances Intestinal Permeation PCL_Attr Key Attributes: • Panitumumab Conjugation • Active Targeting of EGFR • Selective Tumor Targeting

Diagram 2: Mechanism of Radiosensitization by this compound-HDL Nanoparticles

This flowchart depicts the proposed mechanism by which this compound-loaded HDL nanoparticles achieve radiosensitization.

mechanism Start This compound-HDL NP Administration A Targeted Delivery to Tumor Cell (via SR-B1 Receptors) Start->A B Intracellular Release of this compound A->B C Inhibition of G2/M Cell Cycle Checkpoint B->C E Forced Mitotic Entry with DNA Damage C->E D Radiation-Induced DNA Damage D->E F Mitotic Catastrophe & Cell Death E->F G Polarization of Macrophages to Pro-inflammatory Phenotype F->G

References

Comprehensive Application Notes and Protocols for Bosutinib Sample Preparation and Extraction Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bosutinib Analysis

Analytical Significance

This compound is a second-generation tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). As a BCR-ABL kinase inhibitor, it demonstrates potent activity against multiple imatinib-resistant mutations, making it a crucial therapeutic option for patients who have developed resistance to first-line treatments. The chemical structure of this compound (C₂₆H₂₉Cl₂N₅O₃) with a molecular weight of 530.4 g/mol contributes to its specific analytical characteristics and challenges in bioanalysis [1] [2].

Therapeutic drug monitoring (TDM) of this compound is clinically essential due to several factors:

  • Narrow therapeutic index with large inter-patient variability in pharmacokinetics
  • Concentration-efficacy relationships similar to other TKIs where trough levels correlate with treatment response
  • Significant food effects where administration with food increases absorption
  • Metabolic susceptibility primarily via CYP3A4 enzyme pathways leading to potential drug-drug interactions
  • Dose-dependent toxicities requiring careful balance between efficacy and safety [3] [4]
Metabolic Profile and Analytical Challenges

This compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 3A4 (CYP3A4) enzymes, producing multiple metabolites including oxidative dechlorinated this compound and N-desmethylated this compound as major metabolites. Recent studies have identified at least 10 distinct metabolites through comprehensive profiling using high-resolution mass spectrometry, with most metabolites detected in fecal samples, indicating significant biliary elimination [2].

The analytical challenges in this compound quantification include:

  • Protein binding exceeding 94%, requiring efficient extraction methods to liberate the drug
  • Low therapeutic concentrations in biological matrices, necessitating highly sensitive detection
  • Complex matrix effects from plasma and tissue samples
  • Stability concerns during sample processing and storage
  • Metabolite interference in chromatographic separation

Extraction Methodologies and Recovery Data

Comprehensive Comparison of Extraction Techniques

Table 1: Comparison of this compound Extraction Methods and Their Performance Characteristics

Extraction Method Recovery (%) Matrix Effects (%) Precision (%CV) Linearity Range (ng/mL) Reference

| Solid-Phase Extraction (SPE) | 84.36-85.82 | Minimal | Intra-day: 1.11-6.04 Inter-day: <8.7 | 25-1500 | [4] | | Protein Precipitation (ACN) | 101.63-102.70 | Not specified | Intra-day: <4 Inter-day: <4 | 5-200 | [1] | | Protein Precipitation (UPLC-MS/MS) | Not specified | Not specified | Not specified | 5-3000 | [5] |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction utilizing Oasis HLB cartridges has demonstrated consistent recovery rates between 84.36% to 85.82% across the analytical range of 25-1500 ng/mL. This method provides superior clean-up of plasma samples with minimal matrix effects, making it particularly suitable for HPLC-UV applications where chromatographic interference could compromise detection sensitivity. The reproducibility of this method is evidenced by intra-day precision ranging from 1.11% to 6.04% CV and inter-day precision below 8.7% CV, meeting international bioanalytical method validation standards [4].

The mechanism of retention for this compound on Oasis HLB cartridges involves both reversed-phase and ion-exchange interactions due to the mixed-mode chemistry of the sorbent. The lipophilic backbone of this compound interacts with the divinylbenzene polymer, while the basic nitrogen atoms in the methylpiperazine group can undergo cation exchange with residual sulfonic acid groups on the sorbent surface. This dual retention mechanism contributes to the high extraction efficiency and effective removal of interfering polar and non-polar matrix components [4].

Protein Precipitation

Protein precipitation using acetonitrile represents a rapid and straightforward alternative for this compound extraction, particularly suitable for high-throughput analyses. This method has demonstrated exceptional recovery rates of 101.63-102.70% in LC-MS/MS applications, though these values should be interpreted with consideration of potential matrix effects in mass spectrometric detection. The primary advantage of protein precipitation is the minimal sample processing time and reduced requirements for specialized equipment, though it may provide less effective matrix removal compared to SPE [1].

The extraction mechanism in protein precipitation relies on the dehydration and denaturation of plasma proteins through the addition of water-miscible organic solvents. Acetonitrile is particularly effective due to its strong denaturing properties and ability to disrupt protein-drug interactions. For this compound, which exhibits approximately 94% plasma protein binding, the use of acetonitrile in a 2:1 or 3:1 ratio to plasma volume effectively liberates the drug from protein binding sites, facilitating quantitative extraction [1] [5].

Analytical Quantification Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for this compound quantification due to its exceptional sensitivity and specificity. The technique typically employs electrospray ionization (ESI) in positive ion mode, leveraging the basic nitrogen atoms in this compound's structure that readily protonate to form [M+H]⁺ ions. The most sensitive and selective detection is achieved using multiple reaction monitoring (MRM) transitions, with the primary transition being m/z 530.3 → 141.1 for this compound and various internal standards such as tofacitinib (m/z 313.2 → 165) or diazepam (m/z 285.2 → 193.1) [1] [5].

Table 2: Chromatographic and Mass Spectrometric Conditions for this compound Quantification

Parameter LC-MS/MS Method [1] UPLC-MS/MS Method [5] HPLC-UV Method [4]
Column C18 (2.1 × 50 mm, 1.8 μm) Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) CAPCELL PAK C18 MG II (250 × 4.6 mm)
Mobile Phase Acetonitrile-water (30:70, v/v) with 0.1% formic acid Gradient: 0.1% formic acid in water and acetonitrile 0.5% KH₂PO₄ (pH 3.5)-ACN-MeOH (55:25:20, v/v/v)
Flow Rate 0.15 mL/min 0.40 mL/min 1.0 mL/min

| Retention Time | 3.3 min (this compound) 1.7 min (IS) | Not specified (3 min total run time) | 15 min (this compound) | | Detection | MS/MS: m/z 530.3→141.1 | MS/MS: m/z 530.3→141.1 | UV 250 nm | | Linearity | 5-200 ng/mL | 5-3000 ng/mL | 25-1500 ng/mL | | LLOQ | 5 ng/mL | 5 ng/mL | 25 ng/mL |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a viable alternative for laboratories without access to mass spectrometry instrumentation. While offering reduced sensitivity compared to LC-MS/MS methods, with an LLOQ of 25 ng/mL, it adequately covers the therapeutic range of this compound, which typically falls between 100-250 ng/mL at steady state. The method employs detection at 250 nm, corresponding to the maximum absorbance of this compound's quinoline-carbonitrile chromophore [4].

The chromatographic separation utilizes a conventional C18 column with a relatively long run time of 20 minutes, but provides excellent resolution from potential interferents, including major metabolites. The mobile phase consisting of phosphate buffer (pH 3.5), acetonitrile, and methanol in ratio 55:25:20 (v/v/v) achieves optimal retention and peak shape for this compound. The acidic pH of the mobile phase serves to suppress silanol interactions and protonate the basic functional groups of this compound, reducing tailing and improving chromatographic efficiency [4].

Experimental Protocols

Solid-Phase Extraction Protocol for Plasma Samples

SPE_Workflow Start Start: 100 μL plasma sample AddIS Add 50 μL imatinib IS (500 ng/mL) Start->AddIS Dilute Dilute with 900 μL water AddIS->Dilute Vortex1 Vortex mix for 30 seconds Dilute->Vortex1 Condition Condition SPE cartridge: 1 mL methanol, 1 mL water Vortex1->Condition Load Load diluted sample Condition->Load Wash Wash with: 1 mL water, 1 mL 60% methanol Load->Wash Elute Elute with 100% methanol Wash->Elute Evaporate Evaporate to dryness under N₂ at 40°C Elute->Evaporate Reconstitute Reconstitute in 50 μL methanol + 50 μL mobile phase Evaporate->Reconstitute Vortex2 Vortex mix for 30 seconds Reconstitute->Vortex2 Analyze Analyze by HPLC-UV Vortex2->Analyze

Solid-Phase Extraction Protocol for this compound from Human Plasma [4]:

  • Step 1: Sample Preparation

    • Transfer 100 μL of plasma sample to a clean tube
    • Add 50 μL of internal standard working solution (imatinib, 500 ng/mL)
    • Dilute with 900 μL of purified water and vortex mix for 30 seconds
  • Step 2: SPE Cartridge Conditioning

    • Use Oasis HLB extraction cartridge (1 mL, 30 mg)
    • Condition with 1 mL methanol followed by 1 mL purified water
    • Do not allow the cartridge to dry completely before sample loading
  • Step 3: Sample Loading and Washing

    • Apply the diluted sample to the conditioned cartridge at a flow rate of approximately 1 mL/min
    • Wash sequentially with 1 mL purified water and 1 mL 60% methanol in water
    • Ensure complete removal of washing solvents by applying vacuum or positive pressure
  • Step 4: Elution and Reconstitution

    • Elute this compound and internal standard with 1 mL 100% methanol
    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C
    • Reconstitute the residue in 50 μL methanol followed by 50 μL mobile phase
    • Vortex mix for 30 seconds and transfer to an appropriate autosampler vial
Protein Precipitation Protocol for LC-MS/MS Analysis

PP_Workflow Start Start: 50-100 μL plasma sample AddIS2 Add appropriate internal standard (tofacitinib or diazepam) Start->AddIS2 AddACN Add 2-3 volumes of cold acetonitrile AddIS2->AddACN Vortex3 Vortex mix vigorously for 1-2 minutes AddACN->Vortex3 Centrifuge Centrifuge at 14,000 × g for 10 minutes at 4°C Vortex3->Centrifuge Transfer Transfer supernatant to clean tube Centrifuge->Transfer Evaporate2 Evaporate if necessary under N₂ at 40°C Transfer->Evaporate2 Reconstitute2 Reconstitute in mobile phase Evaporate2->Reconstitute2 Analyze2 Analyze by LC-MS/MS Reconstitute2->Analyze2

Protein Precipitation Protocol for this compound from Plasma or Tissue Homogenates [1] [5]:

  • Step 1: Sample Preparation

    • Transfer 50-100 μL of plasma or tissue homogenate to a microcentrifuge tube
    • Add appropriate internal standard (tofacitinib for LC-MS/MS or diazepam for UPLC-MS/MS)
    • For tissue samples, homogenize in 3-4 volumes of phosphate buffer prior to extraction
  • Step 2: Protein Precipitation

    • Add 2-3 volumes of cold acetonitrile (pre-chilled to -20°C) to the sample
    • Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation
    • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Step 3: Sample Clean-up

    • Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet
    • If necessary, evaporate the supernatant under a gentle stream of nitrogen at 40°C
    • Reconstitute the residue in an appropriate volume of initial mobile phase
    • Vortex mix briefly and centrifuge before transferring to autosampler vials

Applications in Pharmacokinetic Studies

Pharmacokinetic Parameters and Tissue Distribution

The developed extraction and quantification methods have been successfully applied to preclinical and clinical pharmacokinetic studies of this compound. Following oral administration, this compound reaches peak plasma concentrations within 4-6 hours and demonstrates a terminal elimination half-life of approximately 22.5 hours in humans. The extensive tissue distribution of this compound has been confirmed in mice studies, with significant penetration into various organs that may contribute to both efficacy and toxicity profiles [2] [5].

Key pharmacokinetic parameters established using these analytical methods include:

  • Dose proportionality across the range of 200-800 mg
  • Significant food effects where administration with a high-fat meal increases systemic exposure
  • High volume of distribution indicating extensive tissue binding
  • Primary elimination pathway through hepatic metabolism and biliary excretion
  • Low renal excretion accounting for only approximately 3% of the administered dose
Utility in Therapeutic Drug Monitoring

The analytical methods described provide robust tools for therapeutic drug monitoring of this compound in clinical practice. Implementation of TDM is particularly valuable for:

  • Optimizing dosage regimens in patients with unusual pharmacokinetic profiles
  • Managing drug-drug interactions in patients receiving concomitant CYP3A4 inhibitors or inducers
  • Investigating suspected toxicity despite standard dosing
  • Evaluating compliance in patients with suboptimal treatment response
  • Guiding dose adjustments in special populations with hepatic or renal impairment

Conclusion

The comprehensive evaluation of sample preparation methods for this compound quantification reveals that both solid-phase extraction and protein precipitation provide reliable and reproducible recovery suitable for various analytical applications. The choice between these methods depends on specific requirements regarding sensitivity, selectivity, and throughput. SPE offers superior sample clean-up for complex matrices and lower detection limits, while protein precipitation provides rapid processing for high-throughput applications.

The extraction recovery data demonstrates consistent performance across multiple laboratories and analytical platforms, supporting the robustness of these methodologies. The application of these techniques in preclinical and clinical studies has significantly advanced our understanding of this compound's pharmacokinetic profile, tissue distribution, and metabolic fate, ultimately contributing to optimized dosing strategies and improved patient outcomes in the treatment of chronic myeloid leukemia.

References

managing bosutinib-induced diarrhea treatment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Bosutinib-Induced Diarrhea: Management Guidelines

The table below summarizes the key characteristics and management strategies for this compound-induced diarrhea.

Aspect Details
Overall Incidence Very common adverse event (AE) in clinical studies [1]

| Grade 3/4 Incidence | Newly diagnosed CP Ph+ CML: 9% Previously treated CP Ph+ CML: 10% [2] [1] | | Typical Onset | Early in treatment course; can begin as early as day 2 [3] | | Nature of Diarrhea | Most episodes are transient, with frequency and severity improving over time [3] | | Median Duration | First Occurrence: ~3 days All-Grade Episodes: ~2 days [1] | | Primary Management | Proactive patient education, dietary modifications, antidiarrheal medications (e.g., loperamide), and This compound dose interruption or reduction if severe or persistent [3] [2] |

Detailed Management Protocol

For research and clinical design purposes, the following structured approach is recommended based on expert consensus and clinical trial experience [3]:

  • Preemptive Education & Planning

    • Inform patients/research subjects: Counsel that diarrhea is common, often starts early, and is usually manageable and transient.
    • Prescribe antidiarrheals: Provide loperamide or other antidiarrheal standards of care at therapy initiation for prompt management.
    • Dietary advice: Recommend taking this compound with food and a large glass of water. Suggest avoiding foods that may exacerbate symptoms.
  • Active Management

    • Initial Care: For diarrhea onset, use antidiarrheal medication and ensure adequate hydration.
    • Medical Attention: Seek care for severe symptoms, persistent diarrhea, or signs of dehydration.
    • Dosage Modification: For Grade 3/4 (severe) diarrhea, temporarily interrupt this compound dosing. Upon improvement to ≤ Grade 1, resume treatment. If appropriate, consider resuming at a reduced dose (e.g., 100 mg less than previous dose) [3] [2].

The following workflow outlines the core management protocol derived from clinical guidelines:

Start Patient on this compound Educate Pre-Treatment Education: - Diarrhea likelihood & timing - Dietary modifications - Antidiarrheal prescription Start->Educate Monitor Monitor for Diarrhea Educate->Monitor Grade1_2 Grade 1/2 Diarrhea (Mild to Moderate) Monitor->Grade1_2 Grade3_4 Grade 3/4 Diarrhea (Severe) Monitor->Grade3_4 ManageMild Manage with: - Antidiarrheals (e.g., Loperamide) - Hydration - Continue this compound Grade1_2->ManageMild ManageMild->Monitor Interrupt Interrupt this compound Dose Grade3_4->Interrupt Improves Diarrhea improves to ≤ Grade 1? Interrupt->Improves Resume Resume this compound - Consider 100 mg dose reduction if appropriate Improves->Resume Yes Persistent Persistent symptoms Consult physician per study protocol Improves->Persistent No

Key Insights for Protocol Design

  • Dose Reduction is Effective: Clinical evidence confirms that dose interruptions and reductions are successful in managing adverse events like diarrhea while maintaining treatment efficacy [3] [4]. In the BYOND trial, most patients required dose modifications, which effectively managed AEs without compromising long-term outcomes [4].

  • Timing and Monitoring: Most gastrointestinal toxicities, including diarrhea, occur within the first few weeks to months of treatment [3]. Implement close monitoring and frequent follow-up during this initial period in your study protocols.

  • Consider Lower Starting Dose: For patients perceived to be at higher risk for severe diarrhea, some evidence suggests starting at a lower dose followed by escalation may be a viable strategy to improve tolerability [3].

References

bosutinib hepatic toxicity management dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Monitoring

Liver toxicity is a recognized adverse event associated with bosutinib therapy. The table below summarizes its key characteristics and monitoring guidelines.

Parameter Description and Recommendations
Clinical Presentation Asymptomatic, transient elevations in serum aminotransferases (ALT/AST) are most common [1].

| Incidence | All-grade elevations: Up to 58% of patients [1]. Grade 3/4 (≥5x ULN): Reported in 4% to 19% of patients in clinical trials [1]. | | Time to Onset | Typically occurs within the first 3 months of treatment initiation [1]. | | Monitoring Guidelines | Baseline: Assess liver function tests (LFTs) prior to initiation [1]. During treatment: Monitor LFTs monthly for the first 3 months, and as clinically indicated thereafter [1]. |

Management and Dose Adjustment Protocol

Proactive management is crucial for maintaining patients on effective therapy. The following steps and corresponding diagram outline the recommended clinical response.

Start Baseline & Monthly LFT Monitoring Event ALT/AST >5x ULN or Elevation with Bilirubin/Bili ↑ Start->Event Hold Withhold this compound Event->Hold Resolve LFTs Return to: • <2.5x ULN (Grade 1) • Baseline Hold->Resolve Discontinue Discontinue this compound Permanently Hold->Discontinue If toxicity recurs or does not resolve Resume Resume this compound at Reduced Dose Resolve->Resume Resume->Start Continue Monitoring

Management Protocol Steps:

  • Dose Interruption and Re-initiation: Withhold this compound upon elevation confirmation [1]. Resume treatment at a reduced dose once LFTs return to specific levels. In clinical practice, dose reductions to 400 mg, 300 mg, or 200 mg once daily are commonly used and have been shown to maintain efficacy while improving tolerability [2] [3].
  • Permanent Discontinuation: Consider permanent discontinuation if liver toxicity recurs after re-challenge or in cases of severe, persistent injury [1].

Mechanisms and Research Considerations

For your experimental work, understanding the underlying mechanisms and research models is key.

  • Proposed Mechanism: The exact cause is unknown but may be related to the production of a toxic intermediate during metabolism, as this compound is primarily metabolized by the CYP 3A4 pathway [1]. This also makes it susceptible to drug-drug interactions with CYP 3A4 inhibitors or inducers.
  • In Vitro/In Vivo Models: Preclinical animal studies have provided evidence of this compound's hepatotoxicity, with findings upon necropsy including low-incidence centrilobular hyperplasia in rats [4].
  • Lack of Cross-Reactivity: Evidence suggests there is no cross-reactivity in the risk of hepatic injury between this compound and other tyrosine kinase inhibitors. This may allow for switching to another BCR-ABL inhibitor (e.g., imatinib, dasatinib, nilotinib, ponatinib) if clinically necessary [1] [5].

Key Takeaways for Researchers

  • Monitor Early: Hepatic enzyme elevations are a common, early-onset event, necessitating vigilant monitoring in the first quarter of treatment.
  • Manage Proactively: Toxicity is often manageable through dose interruption and reduction, allowing for the continuation of therapy.
  • Consider the Mechanism: The role of CYP 3A4 in this compound metabolism is a critical factor for both toxicity and drug interaction studies.

References

bosutinib dose optimization therapeutic drug monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Findings
What is the clinical rationale for bosutinib dose optimization? To manage adverse events (AEs), especially early-onset gastrointestinal (GI) toxicity and liver enzyme elevations, while preserving long-term treatment efficacy and improving tolerability [1] [2] [3].

| What specific dose optimization strategies are used? | Step-in Dosing: Start at a lower dose (e.g., 100 mg or 300 mg) and escalate by 100 mg every 1-2 weeks to the target dose [1] [3]. Reactive Dose Adjustment: Interrupt or reduce dose to manage AEs, then re-escalate if tolerated [2] [4]. | | What is the evidence for TDM with this compound? | Research indicates a correlation between trough plasma concentration (C₀) and toxicity. A C₀ > 91.0 ng/mL is associated with a higher prevalence of diarrhea and liver dysfunction [3]. | | Does dose reduction compromise efficacy? | No. Studies show that efficacy (cytogenetic and molecular response rates) is maintained after dose reduction due to AEs, allowing patients to continue benefiting from treatment [4]. |

Experimental Protocols & Key Data

Protocol 1: Step-In Dosing Regimen

This methodology is derived from the this compound Dose Optimization (BODO) study and other clinical research [1] [3].

  • Objective: To improve initial tolerability and reduce early treatment interruptions.
  • Procedure:
    • Initiation: Begin this compound therapy at a starting dose of 300 mg once daily with food [1]. Alternative protocol: Start at 100 mg/day [3].
    • Escalation: In the absence of >Grade 1 toxicities, increase the daily dose by 100 mg every 14 days [1].
    • Target Dose: The maximum target dose in the later-line setting is 500 mg once daily [1].
    • Monitoring: Closely monitor for AEs, particularly diarrhea and elevated liver enzymes, especially during the escalation phase.

This workflow visualizes the step-in dosing protocol and subsequent monitoring:

Start Start this compound at 300 mg QD Eval Evaluate Toxicity after 14 days Start->Eval Decision Toxicity > Grade 1? Eval->Decision Escalate Escalate dose by 100 mg Decision->Escalate No Manage Manage AE per protocol (Dose interruption/reduction) Decision->Manage Yes Escalate->Eval Repeat cycle Target Reach Target Dose: 500 mg QD Escalate->Target Maintain Maintain Current Dose Manage->Eval

Protocol 2: Therapeutic Drug Monitoring (TDM)

This protocol is based on a study that monitored the correlation between plasma concentration and adverse effects [3].

  • Objective: To individualize dosing and avoid toxicity by maintaining trough concentrations below a target threshold.
  • Procedure:
    • Sample Collection: Collect blood samples for trough level (C₀) monitoring immediately before the next scheduled dose.
    • Monitoring Frequency: Monitor C₀ every 2 weeks for the first 3 months of treatment, then once a month for the subsequent 6 months [3].
    • Target Concentration: The study suggested that a C₀ below approximately 91.0 ng/mL may help avoid liver dysfunction and higher-grade diarrhea [3].
    • Dose Adjustment: If C₀ is consistently high and associated with AEs, consider dose reduction or adjustment in the escalation schedule.
Summary of Clinical Evidence for Dose Optimization

The tables below synthesize key efficacy and safety outcomes from various studies investigating optimized this compound dosing.

Table 1: Efficacy of this compound After Dose Optimization Strategies

Study / Strategy Patient Population Key Efficacy Findings
BODO Study [1] CP CML, 2nd/3rd line (Step-in: 300mg→500mg) Cumulative MMR rate of 79% at 24 months.
Dose Reduction Analysis [4] CP CML, post-imatinib resistance/intolerance No compromise in MCyR and MMR rates after dose reduction due to AEs.
BYOND Study [5] CP CML, pretreated (Starting dose: 500mg) Cumulative MMR rate at any time: 71.8% in full cohort; maintained across age/comorbidity groups.

Table 2: Impact of Optimization on Safety and Tolerability

Study / Strategy Key Safety & Tolerability Findings
Dose Escalation vs. Standard Dose [3] DE group had fewer treatment interruptions (13.5% vs. 90%) and longer time to onset of diarrhea and liver dysfunction.
Dose Reduction Analysis [4] Dose reduction led to improved safety (decreased frequency of common TEAEs like diarrhea, rash, nausea) while maintaining efficacy.
BYOND Study (Aged ≥75) [5] Highlights need for careful monitoring in vulnerable populations; higher rates of grade 3/4 TEAEs (96.4%) and discontinuation (46.4%).

Workflow for Managing Common Adverse Events

The following chart outlines a general protocol for managing the most common this compound-related AEs, based on expert consensus and clinical guidelines [2].

AE Adverse Event (AE) Occurs G1 Grade 1 AE->G1 G2 Grade 2 AE->G2 G34 Grade 3/4 AE->G34 Cont Continue this compound with supportive care G1->Cont Sup Supportive Care: - Antidiarrheals (e.g., loperamide) - Antiemetics - Topical steroids for rash - Monitor LFTs/amylase G1->Sup Int Interrupt this compound dose until resolution to ≤Grade 1 G2->Int G2->Sup G34->Int G34->Sup Red Resume at a reduced dose (typically -100 mg) Int->Red Int->Red If improves Disc Consider permanent discontinuation Int->Disc If recurrent upon rechallenge Sup->Cont

References

bosutinib adverse event management gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the mechanism behind bosutinib-induced GI toxicity? The exact mechanism is not fully elucidated. However, the toxicity is likely a direct, on-target effect of the drug on the gastrointestinal tract, leading to mucosal inflammation and increased secretion, rather than an off-target effect [1].

  • Are there specific patient factors that increase the risk of severe GI toxicity? While GI events are common across patient populations, the severity may be influenced by individual tolerance. Clinical trials indicate that these events are most frequent during the initial weeks of treatment and often become less severe over time with proper management [2].

  • What are the key dosing recommendations for managing GI toxicity? Management strategies include proactive prophylaxis, dose interruption, and dose reduction. For Grade 3 or higher diarrhea (an increase of ≥7 stools per day over baseline), therapy should be withheld until recovery to Grade 1 or less. Treatment can then be resumed at a reduced dose of 400 mg once daily [3]. Temporary interruption is also recommended for other severe GI events until resolved, followed by resumption at a dose reduced by 100 mg [3].

  • How should concomitant medications be managed? this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) pathway [4] [5]. Concomitant use of strong CYP3A4 inhibitors or inducers should be avoided, as they can significantly alter this compound plasma concentrations [6] [5]. Furthermore, since nausea and vomiting can reduce the absorption of oral medications, the efficacy of concomitant drugs like oral contraceptives may be compromised [3].

Troubleshooting Guides & Management Protocols

Clinical Management Pathway for Diarrhea

The following diagram outlines the expert-recommended clinical strategy for managing this compound-associated diarrhea, based on guidelines from clinical trials and expert panels [2] [3]:

G Start Start this compound Treatment Prophylaxis Initiate Prophylaxis: - Patient Education - Antidiarrheals (e.g., Loperamide) - Fluid/Electrolyte Management Start->Prophylaxis Monitor Monitor Patient for Diarrhea Prophylaxis->Monitor Grade12 Grade 1-2 Diarrhea (Manage with standards of care) Monitor->Grade12 If occurs Grade3 Grade 3+ Diarrhea (≥7 stools/day over baseline) Monitor->Grade3 If occurs Grade12->Monitor Continue monitoring Interrupt Withhold this compound Dose Grade3->Interrupt Resume Resume at Reduced Dose: 400 mg once daily Interrupt->Resume After recovery to Grade ≤1

Quantitative Profile of Common GI Adverse Events

The table below summarizes the incidence of common GI adverse events of any grade reported in the BFORE trial for first-line treatment of chronic-phase CML [2].

Adverse Event Incidence (Any Grade) Common Management Strategies in Clinical Practice
Diarrhea 70.1% Prophylactic loperamide, dose interruption/reduction, adequate hydration [2] [3].
Nausea 35.1% Taking with food, antiemetic medications, dose splitting (under investigation) [2] [7].
Vomiting 22.2%* Taking with food, antiemetic medications [2] [7].
Abdominal Pain 23.0%* Symptomatic management, investigate other causes if severe [2].

Note: The incidence for vomiting and abdominal pain is based on the broader safety profile described in the literature and may not be from the specific BFORE trial population [2] [1].

Key Experimental Data & Protocol Context

For your experimental design, here are key data points and considerations from pivotal clinical studies:

  • BFORE Trial (1st-line CP-CML): This study established the efficacy of this compound 400 mg once daily. In the safety population, diarrhea was the most frequent adverse event, with a median time to first onset of 2 days and a median duration of 1 day per event. The incidence of Grade 3/4 diarrhea in this trial was 7.5% [2]. This supports the concept that early intervention and management are critical.
  • Dosing Strategy: The success of the 400 mg dose in the BFORE trial, compared to the higher 500 mg dose used in earlier lines of therapy, highlights the importance of dose optimization for improving tolerability without sacrificing efficacy [2]. This is a key consideration for clinical trial design.
  • Expert Panel Recommendation: A consensus from an expert panel of hematologists emphasizes that patient education and communication about anticipated adverse events are crucial for proactive management and improving medication adherence [2].

References

bosutinib cardiovascular toxicity monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

Cardiovascular Toxicity Profile of Bosutinib

The table below summarizes the incidence of cardiovascular events associated with this compound treatment from long-term clinical trial data.

Toxicity Type Reported Events Incidence in Clinical Trials Comparative Incidence vs. Imatinib (First-line)

| All Vascular Events [1] | Cerebrovascular, cardiovascular, peripheral vascular events | - All-line this compound: 7% (4% Grade ≥3)

  • First-line this compound: 5%
  • First-line Imatinib: 4% | Not significantly different (P ≥0.267) | | All Cardiac Events [1] | Heart failure, arrhythmias | - All-line this compound: 10% (4% Grade ≥3)
  • First-line this compound: 8%
  • First-line Imatinib: 6% | Not significantly different (P ≥0.267) | | QTc Prolongation [1] | Prolongation of corrected QT interval | Low incidence; no significant differences from imatinib observed in long-term studies. | Comparable | | Ejection Fraction [1] | Decreased left ventricular ejection fraction | Low incidence; decreases to <60% were observed infrequently. | Comparable |

Key Analysis Notes:

  • Overall Low Incidence: Long-term follow-up (≥48 months) shows relatively low rates of vascular and cardiac events with this compound [1].
  • Comparison to Other TKIs: this compound's cardiovascular toxicity profile is generally more favorable than that of nilotinib and ponatinib, which have stronger associations with serious arterial thrombotic events [2].

Monitoring & Management Protocols

A proactive and structured approach to monitoring and management is crucial for patient safety and the integrity of clinical trials.

Pre-Treatment Risk Assessment & Baseline Workup

Before initiating this compound, a comprehensive assessment is recommended to identify patients at higher risk [2] [3].

  • Patient History: Identify history of cardiac disease, heart failure, hypertension, diabetes, or hyperlipidemia [1].
  • Baseline Tests:
    • Electrocardiogram (ECG) to assess QTc interval [3].
    • Echocardiogram (ECHO) or MUGA scan to measure left ventricular ejection fraction [1].
    • Serum electrolytes (potassium, magnesium) and liver function tests [2].
    • Lipid profile and HbA1c [4].
Ongoing Monitoring Schedule

The following monitoring schedule is recommended during this compound treatment.

cluster_baseline Baseline cluster_ongoing Continuous & Periodic Start Baseline Assessment Ongoing Ongoing Monitoring Start->Ongoing Post-TKI Initiation ECG1 ECG (QTc) Start->ECG1 Echo1 Echocardiogram (LVEF) Start->Echo1 Blood1 Blood Tests: Electrolytes, Lipid Profile Start->Blood1 Symptom Continuous: Symptom Education Ongoing->Symptom ECG2 Periodic ECG (As clinically indicated) Ongoing->ECG2 Blood2 Periodic Blood Tests (Especially electrolytes) Ongoing->Blood2

Management Strategies for Observed Toxicities

For patients who develop cardiovascular events during treatment, consider the following management strategies.

  • Dose Modification: Cardiac or vascular events can often be managed with this compound treatment interruptions or dose reductions (typically by 100 mg) [1] [3].
  • Concomitant Medications: Many patients require medications to manage the event (e.g., antihypertensives, diuretics for heart failure, antiarrhythmics) [1].
  • Specialist Involvement: Involve a cardiologist or cardio-oncologist for high-risk patients or when managing significant toxicities [3].
  • Discontinuation: Permanent discontinuation of this compound due to cardiovascular events is rare but may be necessary for severe, persistent, or recurrent toxicities [1].

Frequently Asked Questions (FAQs) for Clinical Scenarios

Q1: What are the key prognostic factors for cardiovascular events in patients taking this compound? Logistic regression models have identified several baseline factors that can predict a higher risk of vascular or cardiac events [1]:

  • For newly diagnosed patients: Older age (prognostic for vascular/cardiac events) and a history of diabetes (prognostic for vascular events).
  • For patients in later-line therapy: Performance status >0, history of vascular/cardiac disorders, hyperlipidemia/hypercholesterolemia, and older age.

Q2: How does the cardiovascular toxicity profile of this compound influence TKI selection for CML treatment? this compound's relatively favorable cardiovascular profile makes it a suitable option, particularly for patients with pre-existing cardiac risk factors or those who have experienced vascular toxicities on other TKIs [2] [3]. The ELN and NCCN guidelines recommend considering a patient's comorbid conditions and the distinct toxicity profiles of each TKI when making a treatment choice [4] [3].

Q3: What is the recommended management for a patient experiencing asymptomatic QTcF prolongation (>450 ms) on this compound? The protocol involves several critical steps [1] [2]:

  • Correct Contributing Factors: Check and correct any serum electrolyte abnormalities (hypokalemia, hypomagnesemia).
  • Review Concomitant Medications: Identify and discontinue, if possible, any other drugs known to prolong the QTc interval (e.g., certain antiemetics like domperidone, antibiotics) [3].
  • Close Monitoring: Increase the frequency of ECG monitoring.
  • Dose Modification: If QTc prolongation is severe or persistent, consider interrupting this compound and resuming at a reduced dose once the QTc normalizes.

References

bosutinib vs imatinib efficacy safety BFORE trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at 5 Years

The table below summarizes the final efficacy and safety results from the BFORE trial after 5 years of follow-up, comparing bosutinib and imatinib in patients with newly diagnosed chronic phase CML [1] [2] [3].

Parameter This compound (n=268) Imatinib (n=268) Comments
Cumulative Efficacy by 60 Months
Major Molecular Response (MMR) 73.9% 64.6% Odds Ratio (OR): 1.57 [1] [2]
MR4 (BCR::ABL1 ≤ 0.01% IS) 58.2% 48.1% OR: 1.50 [1] [2]
MR4.5 (BCR::ABL1 ≤ 0.0032% IS) 47.4% 36.6% OR: 1.57 [1] [2]
Landmark Efficacy
MMR at 12 months (Primary Endpoint) 47.2% 36.9% P=0.02 [4]
Complete Cytogenetic Response (CCyR) by 12 months 77.2% 66.4% P=0.0075 [4]
Treatment Discontinuation
Adverse Events (AEs) 25.0% 12.5% [2] [3]
Lack of Efficacy 5.6% 17.7% [2] [3]
Common All-Grade TEAEs
Diarrhea 75.0% 40.4% [3]
Nausea 37.3% 42.3% [3]
Increased ALT 33.6% Not a top AE [3]
Common Grade 3/4 TEAEs
Increased ALT 20.9% <2% [4] [3]
Thrombocytopenia 14.2% 6.0% [3]
Increased Lipase 13.4% 5.7% [3]
Diarrhea 9.0% <1% [4] [3]
Neutropenia 7.5% 13.6% [3]

BFORE Trial Methodology

Study Design and Objective

The BFORE trial was a multinational, open-label, randomized, phase III study designed to assess the efficacy and safety of this compound versus imatinib for the first-line treatment of chronic-phase CML [4] [5].

Patient Population
  • Patients: 536 adults (≥18 years) with newly diagnosed BCR::ABL1-positive chronic-phase CML [2].
  • Randomization: Patients were randomized 1:1 to receive this compound 400 mg once daily (n=268) or imatinib 400 mg once daily (n=268) [2] [5].
  • Primary Analysis Population: The primary endpoint was assessed in a modified Intent-to-Treat (mITT) population, which included only patients who were Philadelphia chromosome-positive with typical BCR-ABL1 transcripts (e13a2/e14a2) (this compound, n=246; imatinib, n=241) [4].
Key Endpoints and Assessments
  • Primary Endpoint: Major Molecular Response (MMR) rate at 12 months, defined as BCR::ABL1 ≤ 0.1% on the International Scale (IS) [4] [2].
  • Key Secondary Endpoints: Included Complete Cytogenetic Response (CCyR) by 12 months, MMR by 18 months, and cumulative rates of MMR, MR4, and MR4.5 by 60 months [2] [3].
  • Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored throughout the treatment period and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [4] [3].

Mechanisms of Action and Key Signaling Pathways

This compound and imatinib are both tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 oncoprotein, the primary driver of CML pathogenesis. However, they have distinct inhibitory profiles as shown in the pathway diagram below.

The diagram illustrates that:

  • Imatinib is a selective inhibitor of the BCR-ABL1, c-KIT, and PDGFR tyrosine kinases [4].
  • This compound is a potent dual inhibitor of both BCR-ABL1 and SRC family kinases [4]. This broader inhibitory profile is a key differentiator and may contribute to its efficacy profile.

Interpretation and Clinical Relevance

  • Efficacy Advantage: this compound's superior MMR and deeper MR rates, especially in high Sokal risk patients, may offer faster and more profound disease control [1] [2].
  • Safety Considerations: The choice involves balancing this compound's superior efficacy against its higher rate of specific toxicities (e.g., GI, hepatic) versus imatinib's established long-term safety profile but higher discontinuations due to lack of efficacy [4] [3].
  • First-line Option: The 5-year BFORE data support this compound as a valuable first-line treatment standard for chronic-phase CML [1] [2].

References

Efficacy Comparison of Bosutinib, Dasatinib, and Nilotinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the quantitative results from the MAIC, which adjusted for cross-trial differences in patient populations using individual patient data for bosutinib and aggregated data from published trials for dasatinib and nilotinib [1] [2].

Outcome Measure Comparison Hazard Ratio (HR) / Odds Ratio (OR) 95% Confidence Interval P-value
Progression-Free Survival (PFS) This compound vs. Dasatinib HR 0.63 0.44 – 0.90 < 0.05
This compound vs. Nilotinib HR 0.54 0.38 – 0.76 < 0.01
Overall Survival (OS) This compound vs. Dasatinib HR 0.82 0.54 – 1.26 0.37
This compound vs. Nilotinib HR 0.72 0.46 – 1.13 0.16
Major Cytogenetic Response (MCyR) This compound vs. Dasatinib OR 0.78 0.53 – 1.16 Not Significant
This compound vs. Nilotinib OR 0.98 0.71 – 1.35 Not Significant

Experimental Protocol & Methodology

The MAIC was conducted to compare the relative efficacy of these tyrosine kinase inhibitors (TKIs) in a scenario where no head-to-head randomized controlled trials existed [1] [2].

  • Objective: To compare this compound, dasatinib, and nilotinib for overall survival (OS), progression-free survival (PFS), and major cytogenetic response (MCyR) in adults with second-line chronic phase CML.
  • Systematic Literature Review: A systematic review identified relevant single-arm trials for dasatinib and nilotinib to ensure all underlying data were included.
  • Matching-Adjusted Indirect Comparison (MAIC): This statistical technique was used to adjust for differences in baseline patient characteristics across trials.
  • Statistical Analysis: Efficacy was compared using Cox proportional hazard models for OS and PFS, and odds ratios (OR) for MCyR. When the proportional hazards assumption was violated for PFS, Restricted Mean Survival Time (RMST) analysis confirmed the findings.

Mechanism of Action Signaling Pathway

All three drugs are tyrosine kinase inhibitors that target the BCR-ABL1 oncoprotein, which is the primary driver of CML [3]. The diagram below illustrates the key signaling pathways activated by BCR-ABL1 and targeted by these therapies.

BCR_ABL_Signaling BCR-ABL1 Signaling Pathways in CML BCR_ABL BCR-ABL1 (Constitutively Active Tyrosine Kinase) GRB2 GRB2 (Adapter Protein) BCR_ABL->GRB2 PI3K PI3K (p85 subunit) BCR_ABL->PI3K CRKL CRKL (Adapter Protein) BCR_ABL->CRKL RAS RAS GRB2->RAS AKT AKT PI3K->AKT CRKL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK_Pathway Proliferation & Survival ERK->MAPK_Pathway mTOR mTOR AKT->mTOR PI3K_Pathway Cell Survival & Drug Resistance mTOR->PI3K_Pathway TKIs TKI Inhibition (this compound, Dasatinib, Nilotinib) TKIs->BCR_ABL

The BCR-ABL1 fusion protein, resulting from the Philadelphia chromosome, is a constitutively active tyrosine kinase that initiates multiple downstream signaling cascades [3].

  • Pathway Activation: Through adapter proteins like GRB2, CRKL, and the p85 subunit of PI3K, BCR-ABL1 activates pro-survival and proliferative pathways, primarily RAS/RAF/MEK/ERK and PI3K/AKT/mTOR [3].
  • Cellular Effects: These pathways collectively lead to dysregulated proliferation, inhibited apoptosis, and contribute to therapy resistance in CML cells [3].
  • Therapeutic Targeting: this compound, dasatinib, and nilotinib are all ATP-competitive inhibitors that target the kinase activity of BCR-ABL1, thereby suppressing these oncogenic signals [3].

Interpretation Guide for Researchers

  • Clinical Significance: The significantly improved PFS with this compound suggests it may be more effective at delaying disease progression compared to dasatinib and nilotinib in the second-line setting.
  • Non-Significant Trends: The numerical (but not statistically significant) improvements in OS for this compound and MCyR for dasatinib/nilotinib indicate trends that require further investigation with larger, more direct studies.
  • Methodological Note: MAIC can only adjust for observed baseline characteristics; unobserved effect modifiers could still influence the results [1] [2].

References

Efficacy Comparison of TKIs in Newly Diagnosed CML-CP

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy data from major clinical trials, which include patients across all Sokal risk groups. The data for high Sokal risk patients specifically is not provided in the available sources.

TKI (Trial Name) CCyR by 12 Months MMR by 12 Months MMR by 96 Weeks Key Efficacy Notes
Bosutinib (BELA) [1] 70% 41% Not Reported Faster time to MMR and CCyR vs. imatinib; fewer on-treatment transformations to AP/BP [1].
Imatinib (BELA) [1] 68% 27% Not Reported Basis for comparison in the BELA trial [1].
Asciminib (ASCEMBL)* [2] Not Reported Not Reported 37.6% Superior MMR rate at 96 weeks vs. This compound in later-line treatment [2].
This compound (ASCEMBL)* [2] Not Reported Not Reported 15.8% Comparator arm in the ASCEMBL trial (patients treated with ≥2 prior TKIs) [2].

Note: The ASCEMBL trial evaluated patients who had been treated with at least two prior TKIs, representing a later-line treatment setting, unlike the first-line setting of the BELA trial [2]. CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Insights on this compound Dosing and Efficacy

While specific high Sokal risk data is unavailable, recent research highlights an optimized dosing strategy that improves this compound's overall efficacy and tolerability profile.

  • Dose Optimization: A 2024 Phase 2 trial (BOGI trial) found that starting with a lower dose of 200 mg with subsequent escalation significantly reduced discontinuation rates due to drug-related toxicities (11.4% vs. 28.2% in the control group) while maintaining a higher median dose intensity [3]. This approach also resulted in lower incidences of diarrhea and grade 3/4 liver enzyme elevations [3] [4].
  • Pharmacokinetic Correlation: The same study indicated that patients who achieved an MMR tended to have higher trough concentrations of this compound, suggesting that maintaining effective drug levels is crucial for treatment success [3].

Experimental Methodologies in Cited Studies

To evaluate the efficacy data, it is helpful to understand the design of the key clinical trials referenced.

1. Phase III Randomized Controlled Trial (BELA Trial) [1] - Objective: To compare the efficacy and safety of this compound versus imatinib in adults with newly diagnosed Ph+ CML-CP. - Patient Population: 502 patients were randomized 1:1 to receive either this compound 500 mg/day or imatinib 400 mg/day. - Key Endpoints: - Primary: Rate of CCyR at 12 months. - Secondary: Rate of MMR at 12 months, time to responses, and transformation to accelerated/blast phase (AP/BP). - Assessment Methods: - Cytogenetic Response: Evaluated by bone marrow cytogenetics (analyzing at least 20 metaphases) or fluorescence in situ hybridization (FISH). - Molecular Response: Measured via quantitative RT-PCR of BCR::ABL1 mRNA in peripheral blood at a central laboratory, with responses standardized to the International Scale (IS).

2. Phase II Single-Arm Trial (BOGI Trial) [3] - Objective: To investigate whether a lower initial dose of this compound reduces discontinuation rates due to toxicities. - Patient Population: 35 patients with CML-CP resistant or intolerant to prior therapy. - Intervention: this compound was initiated at 200 mg/day and escalated by 100 mg every two weeks to a target of 500 mg/day, contingent on the absence of grade ≥3 adverse events. - Pharmacokinetic Analysis: Trough plasma concentrations of this compound were measured at predefined intervals using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and correlated with molecular response.

This compound's Mechanism of Action and Study Design

The diagram below illustrates this compound's primary mechanism and the design of the BOGI trial that investigated its optimized dosing.

Interpretation and Future Directions

The available data allows for strategic interpretation, though it has limitations for your specific query.

  • Addressing the Data Gap: The lack of subgroup analysis for high Sokal risk patients in the search results is a significant limitation. For a comprehensive understanding, you may need to consult additional sources, such as pooled analyses of clinical trials or registry data, which sometimes provide more granular, risk-stratified results.
  • Strategic Use of Available Evidence: In the absence of direct evidence, the strong overall efficacy of this compound, coupled with the improved tolerability of a dose-escalation strategy, provides a rational basis for its use. The BOGI trial protocol is particularly relevant for managing patients who may be more vulnerable to side effects [3].
  • Consideration of Later Lines of Therapy: For high-risk patients who have failed previous TKI treatments, asciminib has emerged as a highly effective option with a superior efficacy and tolerability profile compared to this compound, as demonstrated in the ASCEMBL trial [2].

References

bosutinib progression-free survival overall survival CML

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy and Safety Data

For a more comprehensive comparison, the following table expands on the efficacy and safety profile of bosutinib from the long-term BYOND trial, which studied its use in patients with resistance or intolerance to prior therapy.

Parameter This compound (BYOND Trial Final Analysis)
Patient Population Ph+ CML-CP after ≥1 prior TKI [1]
Median Treatment Duration 40.9 months [1]
Median Follow-up 47.8 months [1]
Efficacy (at any time on treatment)
• CCyR 81.1% [1]
• MMR 71.8% [1]
• MR4 59.7% [1]
Durability of Response (Kaplan-Meier probability)
• MMR maintained at 36 months 87.2% [1]
• MR4 maintained at 36 months 80.7% [1]
Survival (Kaplan-Meier rate)
• 48-month Overall Survival (OS) 88.3% [1]
• 36-month Progression-Free Survival (PFS) 86.7% [1]
Common Adverse Events (AEs) Diarrhea, nausea, thrombocytopenia, increased ALT/AST [2] [1]
Dose Management 79.5% of patients required dose reductions; efficacy was maintained post-reduction [1]

Experimental Protocols and Trial Designs

The data presented above are derived from specific clinical trial protocols. Here are the methodologies for the key studies cited:

  • BFORE Trial (First-line CML-CP): This was a phase 3, multicenter, open-label, randomized study. Patients with newly diagnosed Ph+ CML-CP were randomized to receive either This compound 400 mg once daily or imatinib 400 mg once daily. Molecular responses (MMR, MR4) were assessed based on BCR::ABL1 transcript levels measured by an international scale (IS) via real-time quantitative polymerase chain reaction (RQ-PCR) at a central laboratory [2].
  • BYOND Trial (Later-line CML): This was a phase 4, single-arm, open-label study. Patients with Ph+ CML (chronic or advanced phase) who had treatment failure on prior TKIs received This compound 500 mg once daily. Dose escalation to 600 mg was permitted for suboptimal response, and reductions to 400/300/200 mg were allowed for toxicity. Cytogenetic responses were based on local laboratory assessments, while molecular responses and mutational analysis were performed at a central laboratory [1].

This compound's Mechanism and Treatment Pathway

The following diagram illustrates the mechanism of action of this compound and the subsequent treatment goal of achieving Treatment-Free Remission (TFR).

CMLCell CML Cell with BCR::ABL1 Oncogene UncontrolledProliferation Uncontrolled Cell Proliferation & Survival CMLCell->UncontrolledProliferation This compound This compound Inhibitor This compound->UncontrolledProliferation  Inhibits BCR::ABL1  Tyrosine Kinase TKITherapy TKI Therapy (e.g., this compound) DeepMolecularResponse Sustained Deep Molecular Response (DMR) TKITherapy->DeepMolecularResponse  Goal: Achieve & Maintain  for ≥2 Years TFR Treatment-Free Remission (TFR) DeepMolecularResponse->TFR  TKI Discontinuation  Under Monitoring

Interpretation of Key Findings and Clinical Context

  • Comparison with Other TKIs: A head-to-head trial (ASCEMBL) comparing this compound to asciminib in patients treated with ≥2 prior TKIs showed that asciminib had superior efficacy, with higher MMR rates (33.8% vs. 10.5% at week 156) and a more favorable safety profile [3].
  • Achieving Treatment-Free Remission (TFR): A key goal of modern CML therapy. A 2025 study found that this compound could be safely discontinued in patients who maintained a deep molecular response (MR4.5) for a median of 27 months. The treatment-free survival rate was 68.8% at 12 months, and a higher frequency of effector memory CD8+ T-cells was associated with successful TFR [4].

References

bosutinib mutation profile compared other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

TKI Mutation Resistance Profiles

Mutation Bosutinib Imatinib Nilotinib Dasatinib Ponatinib Asciminib
T315I Resistant [1] [2] Resistant Resistant Resistant Sensitive [3] Sensitive (in studies) [1]
V299L Resistant [1] [2] n/a Resistant n/a n/a n/a
F317L n/a Resistant n/a Resistant n/a n/a
Y253H n/a Resistant Resistant n/a n/a n/a
E255K/V n/a Resistant Resistant n/a n/a n/a
F359V/C n/a Resistant Resistant n/a n/a n/a
G250E n/a Resistant n/a n/a n/a n/a
M351T n/a Resistant n/a n/a n/a n/a

n/a: Information not explicitly mentioned in the provided search results, though many of these mutations are known to confer resistance to the respective TKIs in clinical practice. The table reflects data available in the provided context.

Key Experimental Data and Methodologies

The mutation profile of this compound was established through a combination of biochemical and cellular assays.

  • Enzymatic Assays: this compound's half-maximal inhibitory concentration (IC₅₀) for wild-type BCR-ABL was determined to be 2.4 nM in cell-free systems, demonstrating potent inhibition [2]. Similar assays against a panel of mutated kinases identified its specific lack of activity against T315I and V299L mutants [2].
  • Cellular Proliferation Assays: Researchers use BCR-ABL-positive cell lines (like K562) engineered to express specific mutations. The anti-proliferative effect (IC₅₀) of this compound is then measured and compared across different mutant lines. A significant increase in the IC₅₀ value indicates resistance [3] [4].
  • Clinical Trial Corroboration: The phase 3 ASCEMBL trial, which led to asciminib's approval, explicitly excluded patients with known T315I or V299L mutations due to pre-established this compound resistance [1]. This clinical design validates the prior preclinical findings.

This compound's Distinct Mechanism and Resistance

This compound is an ATP-competitive inhibitor, but its binding mode and target profile differ from other TKIs.

G ATP-competitive TKIs ATP-competitive TKIs BCR-ABL1 Kinase Domain BCR-ABL1 Kinase Domain ATP-competitive TKIs->BCR-ABL1 Kinase Domain Allosteric Inhibitors Allosteric Inhibitors BCR-ABL1 Myristoyl Pocket BCR-ABL1 Myristoyl Pocket Allosteric Inhibitors->BCR-ABL1 Myristoyl Pocket Imatinib Imatinib Imatinib->ATP-competitive TKIs Nilotinib Nilotinib Nilotinib->ATP-competitive TKIs Dasatinib Dasatinib Dasatinib->ATP-competitive TKIs This compound This compound This compound->ATP-competitive TKIs Ponatinib Ponatinib Ponatinib->ATP-competitive TKIs Asciminib Asciminib Asciminib->Allosteric Inhibitors Kinase Domain Mutations Kinase Domain Mutations Kinase Domain Mutations->BCR-ABL1 Kinase Domain T315I (Gatekeeper) T315I (Gatekeeper) T315I (Gatekeeper)->this compound Confers    High-Level Resistance T315I (Gatekeeper)->Kinase Domain Mutations V299L V299L V299L->this compound Confers High-Level Resistance V299L->Kinase Domain Mutations

The T315I "gatekeeper" mutation causes steric hindrance, physically blocking the binding of most ATP-competitive TKIs, including this compound [1] [3]. The V299L mutation is believed to cause resistance through a similar steric interference mechanism specific to this compound's structure [1].

Research Implications and Clinical Context

  • Sequencing Therapy: this compound is a viable option for patients with resistance to imatinib or other second-generation TKIs, provided they do not harbor T315I or V299L mutations [2] [5].
  • Overcoming Resistance: For patients with T315I mutations, third-generation options like ponatinib or the novel STAMP inhibitor asciminib are required [1] [3]. Asciminib's allosteric mechanism allows it to remain active against many kinase domain mutations that resist ATP-competitive drugs [1].
  • Resistance Beyond Mutations: Note that resistance can also arise from BCR-ABL1-independent mechanisms, such as the overexpression of drug efflux transporters like ABCG2, which has been shown to confer partial resistance to dasatinib and ponatinib in model systems [3].

References

Safety Profile Comparison of Bosutinib, Dasatinib, and Nilotinib

Author: Smolecule Technical Support Team. Date: February 2026

Safety Aspect Bosutinib Dasatinib Nilotinib
Common Non-Hematologic AEs Diarrhea (very common, mostly Grade 1/2), fluid retention [1] [2] Fluid retention (including pleural effusion), diarrhea [3] Hyperbilirubinemia (concentration-dependent), rash, nausea [4] [5]
Hematologic AEs (Grade 3/4) Thrombocytopenia, anemia, neutropenia [1] Neutropenia, thrombocytopenia, anemia [3] Lower incidence of severe hematologic AEs [4]
Notable Warnings Cardiovascular toxicity (cardiac failure, cardiac ischemic events), liver toxicity [2] Pleural effusion, QTc prolongation, hemorrhage [3] Liver toxicity [4]
Comparative Safety (vs. Imatinib) - Higher incidence of pleural effusion [4] Better safety profile regarding severe hematologic AEs [4]
Key Management Strategy Proactive dose reduction and interruption for AEs (improves tolerability) [1] Monitor for signs of fluid retention and bleeding; correct electrolyte imbalances [3] Therapeutic Drug Monitoring (TDM) to manage efficacy and hyperbilirubinemia risk [5]

Detailed Safety Data and Experimental Protocols

The information in the table is supported by the following key studies:

  • Source of Data (this compound & Nilotinib): The phase 4 BYOND trial (NCT02228382) reported final data on this compound in 156 patients with chronic phase CML (median follow-up: 47.8 months) [1].
  • Source of Data (Dasatinib): The DASISION trial, a randomized controlled trial comparing dasatinib to imatinib in newly diagnosed chronic phase CML, with a minimum of 60 months of follow-up [3].
  • Source of Comparative Data: A 2024 network meta-analysis of 25 randomized controlled trials, which indirectly compared the efficacy and safety of six TKIs, including this compound, dasatinib, and nilotinib [4].

Experimental Workflow for Comparative Analysis

The network meta-analysis that provided the comparative data followed a rigorous methodology, which can be summarized as follows:

1. Systematic Search 1. Systematic Search 2. Study Screening 2. Study Screening 1. Systematic Search->2. Study Screening Databases: PubMed, Cochrane, Embase, etc. Databases: PubMed, Cochrane, Embase, etc. 1. Systematic Search->Databases: PubMed, Cochrane, Embase, etc. 3. Data Extraction 3. Data Extraction 2. Study Screening->3. Data Extraction Inclusion/Exclusion Criteria Applied Inclusion/Exclusion Criteria Applied 2. Study Screening->Inclusion/Exclusion Criteria Applied 4. Statistical Network Meta-Analysis 4. Statistical Network Meta-Analysis 3. Data Extraction->4. Statistical Network Meta-Analysis Efficacy & Safety Outcomes Efficacy & Safety Outcomes 3. Data Extraction->Efficacy & Safety Outcomes 5. Ranking & Conclusions 5. Ranking & Conclusions 4. Statistical Network Meta-Analysis->5. Ranking & Conclusions Frequentist Method (PRISMA-NMA) Frequentist Method (PRISMA-NMA) 4. Statistical Network Meta-Analysis->Frequentist Method (PRISMA-NMA) SUCRA Values for Treatments SUCRA Values for Treatments 5. Ranking & Conclusions->SUCRA Values for Treatments

Decision Pathway for TKI Selection

Given their distinct safety profiles, the choice of TKI should be tailored to the individual patient's clinical condition and risk factors. The following diagram outlines a potential decision-making pathway.

Start Start Patient-Specific Factors Patient-Specific Factors Start->Patient-Specific Factors Cardiovascular Risk Factors Cardiovascular Risk Factors Patient-Specific Factors->Cardiovascular Risk Factors Yes History of Fluid Retention History of Fluid Retention Patient-Specific Factors->History of Fluid Retention Yes Requires High Efficacy Requires High Efficacy Patient-Specific Factors->Requires High Efficacy Yes Consider All Options Consider All Options Patient-Specific Factors->Consider All Options No Caution with this compound Caution with this compound Cardiovascular Risk Factors->Caution with this compound Caution with Dasatinib Caution with Dasatinib History of Fluid Retention->Caution with Dasatinib Favor Nilotinib or Dasatinib Favor Nilotinib or Dasatinib Requires High Efficacy->Favor Nilotinib or Dasatinib Weigh all profiles & patient preference Weigh all profiles & patient preference Consider All Options->Weigh all profiles & patient preference Final Treatment Decision Final Treatment Decision Caution with this compound->Final Treatment Decision Caution with Dasatinib->Final Treatment Decision Favor Nilotinib or Dasatinib->Final Treatment Decision Weigh all profiles & patient preference->Final Treatment Decision

References

bosutinib long-term efficacy 5-year follow-up data

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy (5-Year Follow-Up)

Trial Name / Setting Patient Population Key Efficacy Endpoints at 5 Years Treatment Duration & Discontinuation

| BFORE Trial [1] [2] | Newly Diagnosed CP CML (vs. Imatinib) | MMR: 73.9% (Bos) vs. 64.6% (Ima) MR4.5: 47.4% (Bos) vs. 36.6% (Ima) | 59.7% remained on treatment; Median treatment duration: 55 months | | Phase I/II Study [3] | CP CML after Imatinib Failure | MCyR: 60% CCyR: 50% Overall Survival: 84% | 40% remained on treatment; Median treatment duration: 25.6 months |

Detailed Experimental Protocols

To interpret the data correctly, it's helpful to understand how these results were measured in the trials.

  • Study Designs: The BFORE trial was a Phase 3, multicenter, randomized, open-label study comparing bosutinib (400 mg once daily) against imatinib (400 mg once daily) in newly diagnosed CP-CML patients [1] [2]. The Phase I/II study was an open-label, single-arm trial investigating this compound (500 mg once daily) in CP-CML patients resistant or intolerant to imatinib [3].
  • Patient Populations: Both studies enrolled adult patients (≥18 years) with confirmed Philadelphia chromosome-positive (Ph+) or BCR::ABL1-positive CP-CML [1] [3].
  • Primary Efficacy Endpoints:
    • Major Molecular Response (MMR): Defined as BCR::ABL1 ≤ 0.1% on the International Scale (IS), measured by quantitative polymerase chain reaction (qPCR) at a central laboratory [1] [2].
    • Cytogenetic Response: Assessed via bone marrow cytogenetics. Major Cytogenetic Response (MCyR) is 0-35% Ph+ metaphases, and Complete Cytogenetic Response (CCyR) is 0% Ph+ metaphases [3].
  • Statistical Analysis: Efficacy was typically analyzed in the Intent-to-Treat (ITT) or evaluable populations. Time-to-event endpoints were estimated using the Kaplan-Meier method, and cumulative response rates were calculated over time [4] [3].

This compound's Mechanism of Action

The following diagram illustrates this compound's unique mechanism as a dual Src/Abl kinase inhibitor.

G cluster_pathway Constitutive Signaling Leads To: BCRABL BCR-ABL Oncoprotein Proliferation Uncontrolled Cell Proliferation BCRABL->Proliferation Activates Src Src Kinase Src->Proliferation Activates This compound This compound This compound->BCRABL Inhibits This compound->Src Inhibits Survival Increased Cell Survival progression Disease Progression

Diagram: this compound is an oral dual Src/Abl tyrosine kinase inhibitor (TKI). It binds to the kinase domain of the BCR-ABL oncoprotein, inhibiting its uncontrolled tyrosine kinase activity, which is the primary driver of CML. It also inhibits Src family kinases, which are associated with disease progression [5] [6].

Comparative Efficacy in Later-Line Treatment

For context in later-line settings, a head-to-head trial compared this compound with a newer agent, asciminib.

  • ASCEMBL Trial (2.3-Year Follow-Up): This Phase 3 trial enrolled patients with CP-CML previously treated with ≥2 TKIs. Patients were randomized to receive asciminib (40 mg twice daily) or This compound (500 mg once daily).
    • Efficacy: The MMR rate at week 96 was 37.6% with asciminib versus 15.8% with this compound [7].
    • Tolerability: Fewer grade ≥3 adverse events and fewer adverse events leading to treatment discontinuation occurred with asciminib than with this compound [7].

Long-Term Safety and Management

The long-term safety profile of this compound is well-established, with toxicity that is generally manageable.

  • Common Adverse Events: The most frequent treatment-emergent adverse events are gastrointestinal, primarily diarrhea (85-86%), which is typically low-grade, transient, and manageable [8] [3]. Other common AEs include nausea, vomiting, and rash [3] [6].
  • Dose Management: A key strategy for managing adverse events is dose reduction. Studies confirm that reducing the dose (to 400, 300, or 200 mg daily) after the onset of an AE can improve tolerability while maintaining long-term efficacy [4].
  • Distinct Safety Profile: this compound is noted for a low incidence of vascular complications, which is a comparative advantage over some other TKIs, making it a suitable option for patients with relevant comorbidities [6].

The 5-year data robustly supports this compound as a standard of care for newly diagnosed CP-CML and a valuable option for patients after imatinib failure. For the latest treatment guidelines and emerging data, consulting recent clinical practice guidelines and published literature is always recommended.

References

bosutinib cytogenetic response rates chronic phase CML

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: Bosutinib Response Rates

The tables below summarize key efficacy endpoints from major clinical trials investigating this compound in different treatment settings.

Table 1: this compound in Newly Diagnosed Chronic Phase CML (First-Line)

This data comes from the BFORE trial, a phase 3 study comparing this compound to imatinib, with final results after 5 years of follow-up [1] [2].

Efficacy Endpoint This compound 400 mg (n=268) Imatinib 400 mg (n=268) Odds Ratio (95% CI)
CCyR by 12 months 77% 66% Not provided [2]
Cumulative MMR by 5 years 73.9% 64.6% 1.57 (1.08–2.28) [1]
Cumulative MR4 by 5 years 58.2% 48.1% 1.50 (1.07–2.12) [1]
Cumulative MR4.5 by 5 years 47.4% 36.6% 1.57 (1.11–2.22) [1]

Table 2: this compound in Previously Treated Chronic Phase CML (Later-Line)

This data consolidates findings from the phase 1/2 study and the BYOND trial, which evaluated this compound in patients resistant or intolerant to prior tyrosine kinase inhibitors (TKIs) [3] [4] [5].

Efficacy Endpoint Phase 1/2 Study (2-year follow-up) [3] BYOND Trial (Final Results) [4]
Patient Population Imatinib-resistant/intolerant (n=288) Resistant/intolerant to ≥1 prior TKI (n=156)
Complete Hematologic Response (CHR) 85% (achieved/maintained) [3] 93% (at any time) [4]
Major Cytogenetic Response (MCyR) 59% [3] 75.8% (by 1 year, confirmed) [5]
Complete Cytogenetic Response (CCyR) 48% [3] 81.1% (at any time) [4]
Major Molecular Response (MMR) 35% [3] 71.8% (at any time) [4]

Table 3: Cross-Trial Comparison of Later-Line Therapies

For context, the ASCEMBL trial compared a newer agent, asciminib, to this compound in patients treated with ≥2 prior TKIs [6].

Treatment Trial MMR Rate at Week 96 MMR Rate at Week 156 Discontinuation due to Adverse Events
Asciminib ASCEMBL 37.6% 33.8% 8.3% [6]
This compound ASCEMBL 15.8% 10.5% 27.6% [6]

Experimental Methodologies

A proper interpretation of the data requires an understanding of the core experimental designs.

  • Study Designs: The key trials for this compound are randomized, open-label, multicenter, phase 3 trials for first-line settings (BFORE), and single-arm, open-label, phase 4 trials (BYOND) for later-line settings [1] [4]. The ASCEMBL trial is a randomized, open-label, phase 3 study [6].
  • Key Endpoint Definitions:
    • CCyR (Complete Cytogenetic Response): 0% Philadelphia chromosome-positive (Ph+) metaphases in bone marrow cytogenetics [7] [5].
    • MMR (Major Molecular Response): ≤0.1% BCR::ABL1 on the International Scale (IS) measured by quantitative PCR in peripheral blood [1] [4].
    • MR4: BCR::ABL1 IS ≤0.01% [1].
    • MR4.5: BCR::ABL1 IS ≤0.0032% [1].
  • Patient Populations: Trials specifically enrolled adults with Ph+ or BCR::ABL1+ chronic phase CML. Later-line studies required documented resistance or intolerance to prior TKIs, often excluding patients with specific mutations like T315I and V299L that confer innate resistance to this compound [3] [4] [5].

Signaling Pathway and Context

This compound is an orally active, dual Src and Abl tyrosine kinase inhibitor [3] [2]. It works by binding to the kinase domain of the BCR::ABL1 oncoprotein, blocking its interaction with ATP and thereby inhibiting the uncontrolled tyrosine kinase activity that drives CML pathogenesis [2]. Its preclinical profile shows potent activity against many imatinib-resistant BCR::ABL1 mutations, except T315I and V299L [3] [2].

The diagram below illustrates the primary mechanism of action of this compound and the methodology for assessing treatment response in clinical trials.

G cluster_assessment Treatment Response Assessment BCR_ABL BCR::ABL1 Oncoprotein Inhibition Inhibits ATP binding & Tyrosine Kinase Activity BCR_ABL->Inhibition This compound This compound This compound->Inhibition Effect Halts proliferation of malignant CML clone Inhibition->Effect Cytogenetic Cytogenetic Response (CyR) - Bone Marrow Sample - Analyzes Ph+ Metaphases CCyR Complete CyR (CCyR) 0% Ph+ cells Cytogenetic->CCyR Molecular Molecular Response (MR) - Peripheral Blood Sample - qPCR for BCR::ABL1 Transcripts MMR Major MR (MMR) BCR::ABL1 ≤ 0.1% (IS) Molecular->MMR

Key Comparative Insights

  • First-Line Efficacy: In newly diagnosed CML, this compound demonstrates superior efficacy in achieving deeper molecular responses (MMR, MR4, MR4.5) compared to imatinib, establishing it as a standard first-line option [1] [2].
  • Later-Line Performance: this compound is an effective option for patients after prior TKI failure, with a significant proportion achieving and maintaining cytogenetic and molecular responses [3] [4].
  • Safety and Tolerability: this compound's primary toxicity is transient, manageable gastrointestinal events (diarrhea, nausea, vomiting) [3] [4]. Its safety profile is distinct from other TKIs, with a lower incidence of vascular adverse events compared to some other second and third-generation TKIs, which is a key differentiator [2].
  • Positioning vs. Newer Agents: In patients with multiple prior TKI treatments, asciminib has shown superior efficacy and tolerability over this compound in a head-to-head trial, supporting its use after failure of ≥2 TKIs [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

529.1647452 Da

Monoisotopic Mass

529.1647452 Da

Heavy Atom Count

36

Appearance

Pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5018V4AEZ0

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bosutinib is indicated for the treatment of adult and pediatric patients 1 year of age and older with chronic phase Philadelphia chromosome-positive chronic myelogenous leukemia that is newly diagnosed or resistant or intolerant to prior therapy. It is also indicated for the treatment of adult patients with accelerated or blast phase Philadelphia chromosome-positive chronic myelogenous leukemia that is newly diagnosed or resistant or intolerant to prior therapy.
FDA Label
Bosulif is indicated for the treatment of adult patients with: newly‑diagnosed chronic phase (CP) Philadelphia chromosome-positive chronic myelogenous leukaemia (Ph+ CML). CP, accelerated phase (AP), and blast phase (BP) Ph+ CML previously treated with one or more tyrosine kinase inhibitor(s) [TKI(s)] and for whom imatinib, nilotinib and dasatinib are not considered appropriate treatment options.
Treatment of chronic myeloid leukaemia (CML)

Livertox Summary

Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases and is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia. Bosutinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Bosutinib
US Brand Name(s): Bosulif
FDA Approval: Yes
Bosutinib is approved to treat: Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In adults with newly diagnosed chronic phase CML. This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that bosutinib provides a clinical benefit in these patients.
In adults with chronic phase, accelerated phase , or blastic phase CML that cannot be treated with or that did not respond to other treatment.
Bosutinib is also being studied in the treatment of other types of cancer.

Pharmacology

Bosutinib is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.

ATC Code

L01XE14
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE14 - Bosutini

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck. Bosutinib inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines. Bosutinib did not inhibit the T315I and V299L mutant cells.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
SRC [HSA:6714] [KO:K05704]

Pictograms

Irritant

Irritant

Other CAS

380843-75-4

Absorption Distribution and Excretion

Bosutinib exhibits dose-proportional increases in Cmax and AUC over the oral dose range of 200 to 800 mg (0.33 to 1.3 times the maximum approved recommended dosage of 600 mg). Bosutinib steady-state Cmax was 127 ng/mL (31%), Ctrough was 68 ng/mL (39%) and AUC was 2370 ng•h/mL (34%) following multiple oral doses of bosutinib 400 mg. Bosutinib steady-state Cmax was 171 ng/mL (38%), Ctrough was 91 ng/mL (42%) and AUC was 3150 ng•h/mL (38%) following multiple oral doses of bosutinib 500 mg. No clinically significant differences in the pharmacokinetics of bosutinib were observed following administration of either the tablet or capsule dosage forms of bosutinib at the same dose, under fed conditions. The median bosutinib (minimum, maximum) tmax was 6.0 (6.0, 6.0) hours following oral administration of a single oral dose of bosutinib 500 mg with food. The absolute bioavailability was 34% in healthy subjects. Bosutinib Cmax increased 1.8-fold and AUC increased 1.7-fold when bosutinib tablets were given with a high-fat meal to healthy subjects compared to administration under fasted conditions. Bosutinib Cmax increased 1.6-fold and AUC increased 1.5-fold when bosutinib capsules were given with a high-fat meal to healthy subjects compared to administration under fasted conditions. The high-fat meal (800-1000 total calories) consisted of approximately 150 protein calories, 250 carbohydrate calories, and 500-600 fat calories.
Following a single oral dose of [14C] radiolabeled bosutinib without food, 91.3% of the dose was recovered in feces and 3.3% of the dose was recovered in urine.
The mean (SD) apparent bosutinib volume of distribution is 6080 ± 1230 L after an oral dose of 500 mg of bosutinib.
The mean (SD) apparent clearance was 189 ± 48 L/h following a single oral dose of bosutinib.

Metabolism Metabolites

Bosutinib is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) bosutinib (19% of parent exposure) and N-desmethylated (M5) bosutinib (25% of parent exposure), with bosutinib N-oxide (M6) as a minor circulating metabolite. All the metabolites were deemed inactive.

Wikipedia

Bosutinib

Biological Half Life

The mean (SD) bosutinib terminal phase elimination half-life (t1/2) was 22.5 ± 1.7 hours following a single oral dose of bosutinib.

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Cortes JE, Gambacorti-Passerini C, Deininger MW, Mauro MJ, Chuah C, Kim DW, Dyagil I, Glushko N, Milojkovic D, le Coutre P, Garcia-Gutierrez V, Reilly L, Jeynes-Ellis A, Leip E, Bardy-Bouxin N, Hochhaus A, Brümmendorf TH. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. J Clin Oncol. 2018 Jan 20;36(3):231-237. doi: 10.1200/JCO.2017.74.7162. Epub 2017 Nov 1. PMID: 29091516; PMCID: PMC5966023.

2. Gambacorti-Passerini C, le Coutre P, Piazza R. The role of bosutinib in the treatment of chronic myeloid leukemia. Future Oncol. 2020 Jan;16(2):4395-4408. doi: 10.2217/fon-2019-0555. Epub 2019 Dec 13. PMID: 31833784.

3. Isfort S, Crysandt M, Gezer D, Koschmieder S, Brümmendorf TH, Wolf D. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results Cancer Res. 2018;212:87-108. doi: 10.1007/978-3-319-91439-8_4. PMID: 30069626.

4. Abbas R, Hsyu PH. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clin Pharmacokinet. 2016 Oct;55(10):1191-1204. doi: 10.1007/s40262-016-0391-6. PMID: 27113346.

5. Gover-Proaktor A, Granot G, Pasmanik-Chor M, Pasvolsky O, Shapira S, Raz O, Raanani P, Leader A. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. Leuk Lymphoma. 2019 Jan;60(1):189-199. doi: 10.1080/10428194.2018.1466294. Epub 2018 May 9. PMID: 29741440.

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